molecular formula C48H69N13O13S2 B15604372 Felypressin acetate

Felypressin acetate

Numéro de catalogue: B15604372
Poids moléculaire: 1100.3 g/mol
Clé InChI: ZONQCMCHGLZABI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Felypressin acetate is a useful research compound. Its molecular formula is C48H69N13O13S2 and its molecular weight is 1100.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQCMCHGLZABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Felypressin Acetate: A Deep Dive into its Mechanism of Action at the V1a Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin (B344493) acetate, a synthetic nonapeptide analogue of vasopressin, is a potent and selective agonist for the vasopressin V1a receptor.[1][2] Primarily utilized as a vasoconstrictor in dental anesthesia to localize the anesthetic agent and control bleeding, its mechanism of action provides a compelling model for studying G-protein coupled receptor (GPCR) signaling.[2][3] This technical guide offers a comprehensive exploration of the molecular interactions, signaling cascades, and functional outcomes associated with felypressin's engagement of the V1a receptor.

Core Mechanism of Action: V1a Receptor Activation

Felypressin exerts its physiological effects by binding to and activating the vasopressin V1a receptor, a member of the GPCR superfamily.[2] These receptors are predominantly located on vascular smooth muscle cells, where their activation leads to vasoconstriction.[3] The binding of felypressin to the V1a receptor induces a conformational change, initiating a cascade of intracellular signaling events.[4]

The Gq/11 Signaling Pathway

The V1a receptor is primarily coupled to the heterotrimeric G-protein Gq/11.[4] Upon receptor activation by felypressin, the Gαq subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates the effector enzyme Phospholipase C (PLC).[4]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[4]

  • DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).[5] Activated PKC can then phosphorylate a variety of intracellular proteins, leading to further downstream signaling events and cellular responses.[5]

The culmination of this signaling cascade in vascular smooth muscle cells is the contraction of the muscle, resulting in vasoconstriction.[2]

Quantitative Pharmacological Profile

The potency and selectivity of felypressin at the V1a receptor have been characterized through various in vitro and in vivo assays. While direct comparative Ki values for felypressin are not always available, data for Lysine Vasopressin (LVP), a close structural and functional analogue, and felypressin's vasopressor activity provide valuable insights.[3]

CompoundReceptorAssay TypePotency MetricValueReference
Arginine Vasopressin (AVP) hV1aRadioligand BindingKi1.8 nM[3]
Lysine Vasopressin (LVP) hV1aRadioligand BindingKi3.5 nM[3]
Arginine Vasopressin (AVP) hV1aCalcium MobilizationEC500.47 nM[3]
Lysine Vasopressin (LVP) hV1aCalcium MobilizationEC500.93 nM[3]
Felypressin Vasopressin V1a-RVasopressor Activity (Rat)-57 IU/mg[1]
Felypressin Oxytocin-ROxytocic Activity (Rat)-1 IU/mg[1]

Note: Data for LVP is presented as a surrogate for felypressin due to their high structural similarity and the availability of direct comparative data against AVP. The data indicates that while both peptides are potent agonists at the V1a receptor, Arginine Vasopressin exhibits a slightly higher binding affinity and functional potency in vitro compared to Lysine Vasopressin.[3] The vasopressor activity data for felypressin further substantiates its potent V1a receptor-mediated effects and highlights its selectivity over the oxytocin (B344502) receptor.[1]

Downstream Signaling Pathways

Beyond the initial calcium mobilization, activation of the V1a receptor by felypressin can trigger additional signaling cascades that contribute to the overall cellular response.

Protein Kinase C (PKC) Pathway

As mentioned, the generation of DAG and the increase in intracellular calcium lead to the activation of PKC.[5] This activation is a crucial step in mediating some of the longer-term effects of V1a receptor stimulation. Downregulation of V1a receptors and modulation of their signal transduction properties under certain conditions have been shown to be mediated by PKC activation.[5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have indicated that V1a receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[6] This pathway is often associated with cellular processes such as proliferation and differentiation. The activation of ERK by the V1a receptor can occur through PKC-dependent mechanisms.[5][6]

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanism of action and the methods used for its characterization, the following diagrams illustrate the key signaling pathways and experimental workflows.

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Felypressin Felypressin Acetate V1aR V1a Receptor Felypressin->V1aR Binds to Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates ER Ca²⁺ Store IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release Ca2_release->PKC Co-activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates MAPK MAPK/ERK Pathway PKC->MAPK Activates ER->Ca2_release Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing V1a Receptor) incubation 2. Incubation - V1a Receptor Membranes - Radiolabeled Ligand (e.g., [³H]-AVP) - Unlabeled Felypressin (competitor) prep->incubation separation 3. Separation (Rapid filtration to separate bound and free radioligand) incubation->separation quantification 4. Quantification (Scintillation counting of bound radioligand) separation->quantification analysis 5. Data Analysis (Determine IC50 and calculate Ki) quantification->analysis Calcium_Mobilization_Workflow cell_prep 1. Cell Preparation (Seed cells expressing V1a Receptor in microplate) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye e.g., Fluo-4 AM) cell_prep->dye_loading agonist_stim 3. Agonist Stimulation (Add varying concentrations of Felypressin) dye_loading->agonist_stim signal_detect 4. Signal Detection (Measure fluorescence intensity change in real-time) agonist_stim->signal_detect data_analysis 5. Data Analysis (Generate dose-response curve and calculate EC50) signal_detect->data_analysis

References

An In-depth Technical Guide to the Felypressin Acetate Signaling Pathway in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the vasoconstrictive effects of felypressin (B344493) acetate (B1210297) on vascular smooth muscle cells (VSMCs). It details the core signaling pathway, presents quantitative pharmacological data, outlines key experimental protocols, and includes visual diagrams to facilitate understanding.

Core Signaling Pathway: From Receptor to Contraction

Felypressin, a synthetic nonapeptide analogue of vasopressin, exerts its primary physiological effect—vasoconstriction—through a well-defined signaling cascade within vascular smooth muscle cells. This process is initiated by the binding of felypressin to a specific cell surface receptor, which triggers a series of intracellular events culminating in muscle contraction.

Receptor Binding and G-Protein Activation

Felypressin selectively binds to and activates the Vasopressin V1a receptor (V1aR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] The V1aR is the predominant vasopressin receptor subtype expressed in vascular smooth muscle cells.[3][4] Upon agonist binding, the V1aR undergoes a conformational change that facilitates its coupling to the heterotrimeric G-protein, Gq/11.[3] This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer and activating it.

Second Messenger Generation

The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC), specifically the PLC-β3 isoform in vascular smooth muscle.[5] Activated PLC catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[6]

Calcium Mobilization and Muscle Contraction

The subsequent signaling events diverge into two synergistic branches:

  • The IP3-Calcium Pathway: Being water-soluble, IP3 diffuses through the cytosol and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel on the membrane of the sarcoplasmic reticulum (SR). This binding triggers the release of stored Ca2+ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[6][7] The elevated cytosolic Ca2+ binds to the protein calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.[8]

  • The DAG-PKC Pathway: DAG, which remains in the plasma membrane, acts as a docking site for Protein Kinase C (PKC). The increase in intracellular Ca2+ (from the IP3 pathway) facilitates the translocation of PKC from the cytosol to the membrane, where it is fully activated by DAG.[8] In arterial smooth muscle, the principal Ca2+-dependent isoforms activated by such stimuli are PKCα and PKCβ.[9] Activated PKC contributes to the contractile response by phosphorylating various target proteins. A key substrate is CPI-17, which, when phosphorylated, inhibits Myosin Light Chain Phosphatase (MLCP).[8] This inhibition prevents the dephosphorylation of the myosin light chain, thereby sensitizing the contractile apparatus to Ca2+ and sustaining the contraction even as Ca2+ levels begin to decrease.[7][8]

Visualization of the Felypressin Signaling Pathway

The following diagram illustrates the complete signaling cascade from receptor activation to vasoconstriction.

Felypressin_Signaling_Pathway Felypressin Signaling Pathway in Vascular Smooth Muscle cluster_extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Felypressin Felypressin Acetate V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C-β (PLC) Gq11->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates PIP2 PIP2 PIP2->PLC Substrate PKC Protein Kinase C (PKCα, PKCβ) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca ↑ [Ca2+] Calmodulin Calmodulin Ca->Calmodulin Binds Ca->PKC Co-activates CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates MLC Contraction Vasoconstriction pMLC->Contraction Drives MLCP_inhibit Inhibition of MLC Phosphatase PKC->MLCP_inhibit Causes MLCP_inhibit->pMLC Sustains IP3R->Ca Releases Ca2+ SR_Ca Stored Ca2+ SR_Ca->IP3R Vascular_Ring_Assay Workflow: Vascular Ring Assay A Aorta Dissection & Ring Preparation B Mounting in Organ Bath A->B C Equilibration (1.5g tension, 60-90 min) B->C D Viability & Integrity Check (KCl, PE, ACh) C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Addition of Felypressin E->F G Isometric Tension Recording F->G H Data Analysis (EC50 Calculation) G->H Calcium_Imaging_Workflow Workflow: Intracellular Calcium Imaging A Culture VSMCs on Coverslips B Dye Loading (Fura-2 AM, 30-60 min) A->B C Wash & De-esterification (20-30 min) B->C D Mount on Microscope & Establish Baseline C->D E Stimulate with Felypressin D->E F Record Fluorescence (Ratio F340/F380) E->F G Data Analysis (Peak Response) F->G

References

The Chemical Structure and Properties of Felypressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin (B344493) acetate (B1210297) is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin.[1] It functions as a selective vasopressin V1a receptor agonist, exerting potent vasoconstrictive effects, particularly on the venous microvasculature.[2][3] Unlike catecholamine-based vasoconstrictors such as epinephrine, Felypressin has minimal direct effects on myocardial contractility or heart rate, positioning it as a valuable agent in local anesthetic formulations, especially in dental procedures for patients with cardiovascular considerations.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Felypressin acetate. It details the underlying V1a receptor signaling pathway, presents key in vitro potency data, and outlines detailed experimental protocols for its characterization.

Chemical Identity and Physicochemical Properties

Felypressin is a synthetic nonapeptide with a disulfide bridge between two cysteine residues.[1] It is chemically designated as 2-(L-Phenylalanine)-8-L-lysinevasopressin. The acetate salt form is commonly used in pharmaceutical preparations.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name (2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide acetate [5]
Amino Acid Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6) [6]
CAS Number 914453-97-7 (Acetate Salt) [7]
56-59-7 (Free Base) [5]
Molecular Formula C46H65N13O11S2 • xC2H4O2 [7]

| Synonyms | PLV-2, Octapressin |[5][6] |

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Weight 1040.22 g/mol (Free Base) [7][8]
~1100.28 g/mol (Acetate Salt) [5]
Appearance White to off-white solid/powder [6]
Solubility Soluble in water (100 mg/mL, may require ultrasound) [6]

| Storage Conditions | Powder: Store at -20°C to -80°C in a dry, dark place. |[6] |

Pharmacology and Mechanism of Action

Felypressin is a selective agonist of the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][9] These receptors are predominantly located on vascular smooth muscle cells.[2] The binding of Felypressin to the V1a receptor initiates a well-defined intracellular signaling cascade.

Activation of the V1a receptor leads to its coupling with the Gq/11 family of G proteins.[9] This activates the enzyme Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] Concurrently, DAG activates Protein Kinase C (PKC). The substantial increase in cytosolic Ca2+ concentration is the primary event leading to the contraction of smooth muscle cells, resulting in vasoconstriction.[2]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1a V1a Receptor Gq Gq/11 Protein V1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Felypressin Felypressin Felypressin->V1a Binds IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER_Ca Ca²⁺ Stores Ca_release ↑ Intracellular [Ca²⁺] ER_Ca->Ca_release Releases IP3R->ER_Ca Opens Response Smooth Muscle Contraction (Vasoconstriction) Ca_release->Response

Felypressin V1a Receptor Signaling Pathway.

Pharmacodynamics and Receptor Selectivity

The vasoconstrictor action of Felypressin is mediated by its potent and selective agonism at V1a receptors. While direct, comparative Ki values for Felypressin at various vasopressin receptor subtypes are not widely available in public literature, data for Lysine Vasopressin (LVP), a very close structural and functional analogue, serves as a useful surrogate for in vitro potency estimation.[10] Furthermore, functional bioassays in rats provide quantitative data on Felypressin's high selectivity for vasopressor (V1a-mediated) activity over oxytocic (oxytocin receptor-mediated) activity.[11]

Table 3: In Vitro Receptor Potency and Functional Activity

Compound Receptor Assay Type Metric Value Reference(s)
Lysine Vasopressin (LVP) * hV1a Radioligand Binding Ki 3.5 nM [10]
Lysine Vasopressin (LVP) * hV1a Calcium Mobilization EC50 0.93 nM [10]
Felypressin V1a-R (Rat) Vasopressor Activity Potency 57 IU/mg [11]
Felypressin Oxytocin-R (Rat) Oxytocic Activity Potency 1 IU/mg [11]

*Data for LVP is presented as a surrogate for Felypressin due to high structural similarity and availability of direct comparative data against the endogenous ligand, Arginine Vasopressin (AVP).[10]

In vivo studies in Wistar rats demonstrate that intravenous administration of Felypressin induces a pressor effect (increase in blood pressure) and bradycardia (decrease in heart rate), both of which are inhibited by a V1 antagonist, confirming its mechanism of action.[4][12]

Key Experimental Methodologies

Characterizing the pharmacological profile of Felypressin involves a suite of in vitro and in vivo assays. The following sections detail the standard protocols for these essential experiments.

V1a Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of Felypressin for the V1a receptor by measuring its ability to displace a specific radiolabeled ligand.[10][13]

Detailed Protocol:

  • Receptor Preparation: Prepare cell membrane homogenates from a stable cell line (e.g., CHO, HEK293) recombinantly expressing the human V1a receptor.[10] Quantify total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well filter plate, combine in triplicate:

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[13]

    • A fixed concentration of a V1a-selective radioligand (e.g., [³H]-Arginine Vasopressin) near its Kd value.[10][13]

    • Increasing concentrations of unlabeled Felypressin (competitor).

    • For non-specific binding (NSB) control wells, add a saturating concentration of an unlabeled V1a agonist (e.g., 1 µM Arginine Vasopressin).[13]

    • Add the prepared cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-27°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[10][14]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating receptor-bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[10]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of Felypressin to generate a competition curve.

    • Determine the IC₅₀ value (concentration of Felypressin that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Radioligand_Binding_Workflow A Prepare V1a Receptor Membranes C Add Membranes to Initiate Binding A->C B Set up Assay Plate: • Buffer • Radioligand ([³H]-AVP) • Unlabeled Felypressin B->C D Incubate to Reach Equilibrium (e.g., 60 min at 27°C) C->D E Rapid Vacuum Filtration (Separate Bound/Free) D->E F Wash Filters with Ice-Cold Buffer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis: • Determine IC₅₀ • Calculate Ki via Cheng-Prusoff G->H

Workflow for V1a Receptor Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of Felypressin by quantifying the increase in intracellular calcium following V1a receptor activation.[10][15]

Detailed Protocol:

  • Cell Culture: Seed cells stably expressing the human V1a receptor (e.g., HEK293, CHO) into black, clear-bottom 96- or 384-well microplates and culture overnight.[15]

  • Dye Loading: Aspirate the culture medium. Add a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like Probenecid (to prevent dye leakage) prepared in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[15]

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye uptake.[13]

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate into a fluorescence microplate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading for several seconds.

    • Using the instrument's integrated fluidics, add varying concentrations of Felypressin to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time in real-time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.[10]

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of Felypressin.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (maximal efficacy).[11]

In Vivo Cardiovascular Assessment in Rats

This in vivo protocol assesses the pharmacodynamic effects of Felypressin on key cardiovascular parameters in a conscious animal model.[2][4]

Detailed Protocol:

  • Animal Preparation: Use adult male Wistar rats.[4] Under appropriate anesthesia, surgically implant catheters into the femoral artery (for blood pressure monitoring) and jugular vein (for intravenous drug administration).[13] Allow the animals to recover fully (e.g., >24 hours) before the experiment.[13]

  • Experimental Setup: House the rat in a cage that allows for free movement. Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate.[2]

  • Acclimation and Baseline: Allow the animal to acclimate to the setup. Record stable baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 30 minutes.[13]

  • Drug Administration: Administer Felypressin via the venous catheter, either as an intravenous (IV) bolus (e.g., 240 ng/kg) or as a dose-escalating infusion.[2][4] A vehicle control group (saline) should be run in parallel.

  • Data Recording: Continuously record MAP and HR throughout the experiment and for a defined period post-administration.

  • Mechanism Confirmation (Optional): To confirm V1a receptor mediation, a separate group of animals can be pre-treated with a selective V1a receptor antagonist before Felypressin administration.[4]

  • Data Analysis: Calculate the change in MAP and HR from baseline at various time points after Felypressin administration. Compare the responses between the Felypressin-treated, vehicle-treated, and antagonist-treated groups using appropriate statistical tests (e.g., ANOVA).[4]

InVivo_CV_Workflow A Surgical Implantation of Arterial & Venous Catheters in Wistar Rat B Animal Recovery (>24 hours) A->B C Connect Arterial Line to Pressure Transducer B->C D Record Stable Baseline MAP & HR (Conscious, Unrestrained Rat) C->D E Administer Felypressin (IV) or Vehicle Control D->E F Continuously Record MAP & HR Post-Dose E->F G Data Analysis: Calculate ΔMAP and ΔHR from Baseline F->G

Workflow for In Vivo Cardiovascular Study in Rats.

Pharmacokinetics

A review of available scientific literature indicates that detailed pharmacokinetic parameters for Felypressin, such as its half-life, volume of distribution, and clearance in humans or laboratory animals, are largely unpublished.[2] Its clinical use as a locally-acting vasoconstrictor in anesthetic solutions is intended to reduce systemic absorption, which may contribute to the limited focus on its systemic pharmacokinetic profile.[2]

Conclusion

This compound is a well-characterized synthetic peptide with selective V1a receptor agonist activity. Its mechanism of action, centered on Gq-protein signaling and subsequent intracellular calcium mobilization, translates to potent vasoconstriction with minimal direct cardiac stimulation. The established selectivity and safety profile, supported by the experimental data and methodologies outlined in this guide, underscore its utility as a non-catecholamine vasoconstrictor in specialized clinical applications. Further research into its systemic pharmacokinetic profile could broaden the understanding of its disposition following inadvertent systemic exposure.

References

In vivo vs in vitro effects of Felypressin acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Felypressin (B344493) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin acetate, a synthetic analogue of the posterior pituitary hormone vasopressin, is a non-catecholamine vasoconstrictor widely utilized in dental local anesthesia.[1] Its primary mechanism of action is through agonism of the vasopressin V1a receptor, which is predominantly expressed on vascular smooth muscle cells.[2] Unlike catecholaminergic vasoconstrictors such as epinephrine (B1671497), felypressin does not interact with adrenergic receptors, suggesting a different profile of cardiovascular and metabolic side effects.[3][4] A thorough understanding of its distinct effects both within a living organism (in vivo) and in controlled laboratory settings (in vitro) is critical for its safe application and for the development of novel vasoactive therapeutic agents. This guide provides a detailed comparison of the pharmacological effects of this compound, presenting quantitative data, experimental methodologies, and key signaling pathways.

In Vivo Effects of this compound

The systemic effects of felypressin, when administered in vivo, are primarily cardiovascular. Studies in animal models, particularly Wistar rats, have been instrumental in elucidating its hemodynamic profile, which is characterized by a pressor effect (increased blood pressure) and reflex bradycardia (decreased heart rate).[3][5] These effects are dose-dependent and intrinsically linked to its activity at V1 receptors.[3][6]

Cardiovascular Hemodynamics

In vivo studies demonstrate that intravenous administration of felypressin induces a significant increase in mean arterial pressure (MAP) and a corresponding decrease in heart rate (HR).[3] This response is qualitatively similar to that of arginine vasopressin (AVP), the endogenous V1a receptor ligand.[3] However, when compared to epinephrine, felypressin produces a smaller pressor effect but a more pronounced bradycardic response relative to the change in MAP.[3][7] The duration of felypressin's hypertensive effect has been observed to be around 120 seconds in rats at high doses.[3]

The bradycardic effect of felypressin is a baroreflex-mediated response to the increase in blood pressure.[3] Interestingly, this reflex is modulated by central V1 receptors located in the area postrema, a region of the brainstem that lacks a blood-brain barrier.[3] Blockade of these central receptors or ablation of the area postrema enhances the pressor effect of peripherally administered felypressin, indicating that its central action helps to buffer the rise in blood pressure.[3][8] In contrast, the cardiovascular effects of epinephrine are not affected by central V1 receptor antagonism.[3]

Some studies in dogs have indicated that felypressin can reduce coronary blood flow and myocardial oxygen tension, suggesting caution should be exercised in patients with myocardial or coronary disease.[3][9]

Quantitative In Vivo Data

The following table summarizes the hemodynamic effects observed in awake Wistar rats following intravenous injection of felypressin, arginine vasopressin (AVP), and epinephrine (EPI).

AgentDoseBaseline MAP (mmHg)Peak MAP (mmHg)Baseline HR (bpm)Nadir HR (bpm)Duration of Hypertensive Effect
Felypressin (FEL) 240 ng/kg117 ± 4149 ± 9391 ± 7296 ± 20~120 seconds
Arginine Vasopressin (AVP) 250 ng/kg117 ± 4157 ± 9391 ± 7297 ± 28~120 seconds
Epinephrine (EPI) 2 µg/kg117 ± 4224 ± 8391 ± 7280 ± 9Ceased immediately post-injection

Data sourced from a study on male Wistar rats (260-300g).[3] Values are expressed as mean ± SD.

In Vivo Experimental Protocols

1.3.1 Measurement of Cardiovascular Effects in Conscious Rats

This protocol outlines the methodology used to assess the in vivo cardiovascular effects of felypressin.[3][10]

  • Animal Model: Male Wistar rats (260–300 g).

  • Surgical Preparation:

    • Animals are anesthetized (e.g., with ketamine, 10 mg/kg).

    • For drug administration, a catheter is inserted into a femoral vein.

    • For continuous measurement of arterial pressure and heart rate, a second catheter is inserted into a femoral artery.

    • For studies involving central nervous system effects, a guide cannula is implanted into the fourth ventricle of the brain under stereotaxic guidance.

    • Animals are allowed a recovery period of at least 5 days post-surgery.

  • Drug Administration:

    • This compound (e.g., 240 ng/kg), AVP (e.g., 250 ng/kg), or epinephrine (e.g., 2 µg/kg) are dissolved in a 0.9% NaCl solution.

    • A bolus intravenous injection is administered through the femoral vein catheter. A control group receives an equivalent volume of saline.[10]

  • Data Recording and Analysis:

    • Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded from the arterial catheter before (to establish a baseline), during, and after the injection until parameters return to baseline.

    • Data are expressed as mean ± SD.

    • Statistical analysis (e.g., Analysis of Variance - ANOVA, followed by a post hoc test like Student-Newman-Keuls) is used to compare the effects between different drug groups. A P-value < 0.05 is typically considered significant.[3]

Visualization of In Vivo Mechanism

in_vivo_mechanism cluster_bloodstream Systemic Circulation cluster_vessel Vascular Smooth Muscle cluster_cns Central Nervous System (Area Postrema) cluster_heart Systemic Response FEL Felypressin V1R_peripheral Peripheral V1 Receptor FEL->V1R_peripheral Binds V1R_central Central V1 Receptor FEL->V1R_central Binds Vasoconstriction Vasoconstriction V1R_peripheral->Vasoconstriction Activates MAP ↑ Mean Arterial Pressure Vasoconstriction->MAP Baroreflex Baroreflex Modulation (Increased Gain) V1R_central->Baroreflex Activates HR ↓ Heart Rate (Bradycardia) Baroreflex->HR MAP->Baroreflex Stimulates

Caption: Felypressin's dual mechanism of action in vivo.

In Vitro Effects of this compound

In vitro assays are essential for characterizing the direct interaction of felypressin with its molecular target and its functional consequences in isolated systems, free from the complex homeostatic mechanisms of a living organism.

Receptor Binding and Functional Potency

Felypressin exerts its effects by binding to and activating V1a receptors. Radioligand binding assays quantify the affinity of a compound for its receptor, expressed as the inhibition constant (Ki). Functional assays, such as calcium mobilization assays, measure the cellular response to receptor activation, with potency expressed as the half-maximal effective concentration (EC50).

Due to high structural similarity, data for Lysine Vasopressin (LVP) is often presented as a direct surrogate for felypressin in comparative studies against the endogenous ligand, Arginine Vasopressin (AVP). These studies show that both peptides are potent agonists at the V1a receptor, with AVP exhibiting a slightly higher binding affinity and functional potency.

Quantitative In Vitro Data

The following table summarizes the in vitro binding affinity and functional potency of Arginine Vasopressin (AVP) and Lysine Vasopressin (LVP) at recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.

CompoundReceptorAssay TypePotency MetricValue (nM)
Arginine Vasopressin (AVP) hV1aRadioligand BindingKi1.8
Lysine Vasopressin (LVP) hV1aRadioligand BindingKi3.5
Arginine Vasopressin (AVP) hV1aCalcium MobilizationEC500.47
Lysine Vasopressin (LVP) hV1aCalcium MobilizationEC500.93

Data for LVP is presented as a surrogate for Felypressin. Data derived from studies on recombinant human V1a receptors.

In Vitro Experimental Protocols

2.3.1 Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[11]

  • Receptor Preparation: Membranes are prepared from CHO cells stably expressing the human V1a receptor.

  • Incubation: A fixed concentration of a radiolabeled V1a receptor ligand (e.g., [³H]-AVP) is incubated with the receptor membrane preparation in the presence of increasing concentrations of the unlabeled competitor (felypressin).

  • Separation: After the reaction reaches equilibrium, receptor-bound radioligand is separated from the free radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The Ki value is then calculated from the competition curve.

2.3.2 Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation: CHO cells expressing the human V1a receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Increasing concentrations of felypressin are added to the wells.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The EC50 value is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.

2.3.3 Isolated Arterial Ring Vasoconstriction Assay

This protocol assesses the direct vasoconstrictive effect of felypressin on blood vessels ex vivo.[10]

  • Tissue Preparation: An experimental animal (e.g., a rat) is euthanized, and a desired artery (e.g., thoracic aorta or mesenteric artery) is dissected and placed in cold Krebs-Henseleit buffer.

  • Mounting: The artery is cleaned of connective tissue and cut into 2-3 mm rings. Each ring is mounted between two wire hooks in an organ bath of a wire myograph system, which is filled with buffer and gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration and Viability Test: The rings are allowed to equilibrate for at least 60 minutes under a stable baseline tension. Tissue viability is confirmed by inducing contraction with a high concentration of potassium chloride (KCl) or a standard α-agonist like phenylephrine.

  • Concentration-Response Curve: After a washout and return to baseline, felypressin is added to the organ bath in a cumulative manner, with the concentration increasing in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁶ M). The isometric tension (force of contraction) is recorded after each addition until a maximal response is achieved.

Visualization of In Vitro Signaling and Workflow

in_vitro_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol & ER Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Response Cellular Response (e.g., Contraction) PKC->Response

Caption: Felypressin's V1a receptor signaling pathway in vitro.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Myograph Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Dissect Artery (e.g., Aorta) A2 Cut into 2-3 mm Rings A1->A2 B1 Mount Rings in Organ Bath A2->B1 B2 Equilibrate (60 min) B1->B2 B3 Perform Viability Test (e.g., with KCl) B2->B3 C1 Add Felypressin (Cumulative Doses) B3->C1 C2 Record Isometric Tension C1->C2 D1 Plot Concentration- Response Curve C2->D1 D2 Calculate EC50/Emax D1->D2

Caption: Workflow for isolated arterial ring vasoconstriction assay.

Conclusion

The pharmacological profile of this compound is defined by its selective agonism at V1a receptors. In vitro studies confirm its high potency in binding to these receptors and initiating the downstream calcium signaling cascade that leads to smooth muscle contraction.[11] This fundamental mechanism translates directly to the in vivo effects, where felypressin acts as a potent vasoconstrictor, resulting in increased blood pressure.[3] However, the in vivo response is more complex, featuring a significant, centrally-mediated baroreflex that modulates heart rate and buffers the pressor effect.[3] This contrasts with adrenergic vasoconstrictors like epinephrine, which have a different cardiovascular side-effect profile due to their action on multiple receptor subtypes. For researchers and drug developers, this detailed understanding underscores the importance of integrating both in vitro and in vivo data to fully characterize the therapeutic potential and safety profile of vasoactive compounds.

References

Pharmacodynamics of Felypressin Acetate in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin (B344493) acetate (B1210297), a synthetic analogue of the posterior pituitary hormone vasopressin, is a non-catecholamine vasoconstrictor. Due to its targeted action on vasopressin V1a receptors, it offers a distinct pharmacological profile compared to commonly used adrenergic vasoconstrictors like epinephrine. This technical guide provides a comprehensive overview of the pharmacodynamics of felypressin acetate in various animal models, consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways to support further research and development.

Core Mechanism of Action: V1a Receptor Signaling

Felypressin exerts its physiological effects primarily through the activation of the Vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The binding of felypressin to the V1a receptor initiates a downstream signaling cascade crucial for its vasoconstrictive and other systemic effects.

V1a Receptor Signaling Pathway

The activation of the V1a receptor by felypressin triggers a well-defined intracellular signaling pathway:

Felypressin_V1a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V1a V1a Receptor Gq Gq Protein V1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers release of PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylates contractile proteins Ca_ER->Contraction Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens Ca_influx->Contraction Felypressin Felypressin Felypressin->V1a Binds to

Figure 1: Felypressin V1a Receptor Signaling Pathway

Cardiovascular Pharmacodynamics

The most extensively studied pharmacodynamic effects of felypressin are on the cardiovascular system. In various animal models, felypressin consistently induces a pressor response (increase in blood pressure) and a reflex bradycardia (decrease in heart rate).

Quantitative Data in Animal Models
Animal ModelDosageRoute of AdministrationKey Cardiovascular Findings
Rat (Wistar) 240 ng/kgIntravenousMean Arterial Pressure (MAP) increased to 149 ± 9 mmHg; Heart Rate (HR) decreased to 296 ± 20 bpm.[1]
Rat (Wistar) Infusion of 10–640 ng/kg/minIntravenousDose-dependent increase in MAP.[1]
Dog 0.15 IU/hrIntravenous InfusionCoronary blood flow decreased by 23%; Myocardial tissue oxygen tension (int-PmO2) decreased by 8% with minimal changes in BP and HR.[2]
Dog 0.3, 0.6, and 1.0 IU/hrIntravenous InfusionDose-dependent reduction in coronary blood flow and myocardial tissue oxygen tension.[2]
Cat 0.54 µg/ml (with prilocaine)Supraperiosteal InjectionNo inhibitory effects on dental pulp blood flow.[3]
Experimental Protocol: Cardiovascular Monitoring in Rats

This protocol outlines a typical experimental setup for evaluating the cardiovascular effects of felypressin in rats.

exp_workflow_cardio cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Wistar Rat (e.g., Ketamine) A2 Implant Femoral Artery and Vein Catheters A1->A2 A3 Allow for Recovery A2->A3 B1 Connect Arterial Catheter to Pressure Transducer A3->B1 B2 Record Baseline MAP and HR B1->B2 B3 Administer this compound (or control) via Venous Catheter B2->B3 B4 Continuously Record MAP and HR B3->B4 C1 Calculate Change from Baseline for MAP and HR B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2

Figure 2: Experimental Workflow for Cardiovascular Assessment in Rats

Uterine Pharmacodynamics

Felypressin, similar to vasopressin, exhibits effects on uterine smooth muscle, suggesting a potential role in uterine contractility. However, data from animal models is less extensive compared to cardiovascular studies.

Quantitative Data in Animal Models

No specific in vivo dose-response data for this compound on uterine contractility in common animal models was identified in the reviewed literature. Studies on vasopressin analogues suggest a contractile effect, but direct quantitative comparisons for felypressin are needed.

Experimental Protocol: In Vivo Uterine Contractility in Rats

This protocol provides a general framework for assessing the in vivo effects of felypressin on uterine activity in rats.

Figure 3: Experimental Workflow for In Vivo Uterine Contractility

Renal Pharmacodynamics

The effects of felypressin on renal function are not well-documented in animal studies. As an analogue of vasopressin, which has significant antidiuretic effects through V2 receptors, the renal profile of felypressin, which is more selective for V1a receptors, is of considerable interest.

Quantitative Data in Animal Models

A study in single-kidney rats receiving prilocaine (B1678100) with felypressin did not show significant changes in blood urea (B33335) nitrogen (BUN) or serum creatinine (B1669602) (Cr) levels after four days of administration, suggesting a limited impact on these markers of renal function under the tested conditions.[4] However, more specific studies on renal blood flow and glomerular filtration rate are needed for a comprehensive understanding.

Experimental Protocol: Renal Hemodynamics in Dogs

This protocol describes a general procedure for investigating the effects of a substance on renal hemodynamics in a canine model.

exp_workflow_renal cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Dog A2 Catheterize Femoral Artery (for Blood Pressure) and Vein (for Infusion) A1->A2 A3 Place Flow Probe on Renal Artery A2->A3 A4 Catheterize Ureter for Urine Collection A3->A4 B1 Infuse Inulin and PAH for GFR and RPF Measurement A4->B1 B2 Collect Baseline Blood, Urine, and Hemodynamic Data B1->B2 B3 Administer this compound (e.g., Intravenous Infusion) B2->B3 B4 Collect Serial Blood, Urine, and Hemodynamic Data B3->B4 C1 Calculate GFR, RPF, and Renal Vascular Resistance B4->C1 C2 Analyze Changes from Baseline C1->C2

Figure 4: Experimental Workflow for Renal Hemodynamic Assessment

Acute Toxicity

Acute toxicity studies are essential for determining the safety profile of a drug candidate. The median lethal dose (LD50) is a standard measure of acute toxicity.

Quantitative Data in Animal Models

Specific LD50 values for this compound administered via intravenous or subcutaneous routes in mice and rats were not available in the public domain at the time of this review.

Conclusion

This compound demonstrates potent and well-characterized pharmacodynamic effects on the cardiovascular system in animal models, primarily mediated by V1a receptor activation. Its vasoconstrictive properties lead to a pressor response and reflex bradycardia. While its effects on uterine contractility are suggested by its structural similarity to vasopressin, quantitative in vivo data in animal models are needed. The renal effects of felypressin appear to be minimal based on limited available data, but further investigation into its impact on renal hemodynamics is warranted. The lack of publicly available acute toxicity data (LD50) highlights an area for future investigation to fully characterize the safety profile of this compound. This guide provides a foundational understanding of the pharmacodynamics of this compound in animal models and serves as a resource for designing future preclinical studies.

References

Felypressin Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Felypressin (B344493) Acetate (B1210297): Core Chemical and Physical Properties

Felypressin acetate is a synthetic analogue of the hormone vasopressin, utilized primarily for its vasoconstrictive properties. It is a non-catecholamine vasoconstrictor, distinguishing it from agents like epinephrine.

IdentifierValueReference
CAS Number 914453-97-7[1]
Molecular Formula C46H65N13O11S2・xC2H4O2[1]
Molecular Weight 1040.22 g/mol (for felypressin)[1]

Note: The CAS number for the free base, felypressin, is 56-59-7.

Mechanism of Action and Signaling Pathway

Felypressin exerts its physiological effects primarily through its agonistic activity on the vasopressin V1a receptor (AVPR1A), a G protein-coupled receptor (GPCR).[2][3][4] The V1a receptor is predominantly expressed on vascular smooth muscle cells.[4][5]

The binding of felypressin to the V1a receptor initiates a conformational change, leading to the activation of a heterotrimeric G protein, specifically Gq/11.[4] This activation triggers the following intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: The activated α-subunit of the G protein stimulates PLC.

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4]

  • Smooth Muscle Contraction: The rise in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately results in the contraction of vascular smooth muscle cells.[4] This contraction leads to vasoconstriction, particularly in capillaries, small arterioles, and venules.[2][3]

Felypressin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR Binds to Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Felypressin V1a Receptor Signaling Pathway

Comparative In Vitro Potency

Data for Lysine Vasopressin (LVP) is often used as a surrogate for felypressin due to their high structural and functional similarity. The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of Arginine Vasopressin (AVP), the endogenous ligand, and LVP on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.

CompoundReceptorAssay TypePotency MetricValue (nM)Reference
Arginine Vasopressin (AVP)hV1aRadioligand BindingKi1.8[5]
Lysine Vasopressin (LVP)hV1aRadioligand BindingKi3.5[5]
Arginine Vasopressin (AVP)hV1aCalcium MobilizationEC500.47[5]
Lysine Vasopressin (LVP)hV1aCalcium MobilizationEC500.93[5]

This data indicates that while both peptides are potent agonists at the V1a receptor, AVP exhibits a slightly higher binding affinity and functional potency in vitro compared to LVP.[5]

Experimental Protocols

In Vitro Vasoconstriction Assessment in Isolated Arterial Rings

This protocol describes a method for assessing felypressin-induced vasoconstriction in isolated arterial rings using a wire myograph.

Materials:

  • Felypressin stock solution

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888) or Potassium Chloride (KCl) for viability testing

  • Wire myograph system

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

Procedure:

  • Tissue Preparation: Euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., mesenteric, thoracic aorta). Immediately place the artery in cold Krebs-Henseleit buffer.

  • Mounting: Under a dissection microscope, carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings. Mount the rings on the wire myograph.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.

  • Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) or a standard concentration of phenylephrine to ensure tissue viability. Wash out the contracting agent and allow the rings to return to baseline.

  • Concentration-Response Curve: Add felypressin in a cumulative manner, increasing the concentration in the chamber in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁶ M). Record the isometric tension after each addition until a maximal response is achieved.

In Vivo Cardiovascular Effects in Rats

This protocol outlines the assessment of the cardiovascular effects of felypressin in anesthetized rats.

Materials:

  • Felypressin solution for injection

  • Saline (control)

  • Anesthetic agent (e.g., ketamine)

  • Catheters for intravenous injection and arterial pressure measurement

  • Blood pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure and heart rate measurement).

  • Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer a bolus intravenous injection of felypressin at the desired dose (e.g., 240 ng/kg).[6] A control group should receive an equivalent volume of saline.

  • Data Recording: Continuously record MAP and HR before, during, and after the injection until the parameters return to baseline.

  • Data Analysis: Calculate the change in MAP and HR from the baseline values. Compare the responses between the felypressin and control groups.

Experimental_Workflow_Vasoconstriction cluster_in_vitro In Vitro: Isolated Arterial Rings cluster_in_vivo In Vivo: Anesthetized Rat Model A1 Tissue Preparation (Artery Dissection) A2 Mounting in Wire Myograph A1->A2 A3 Equilibration A2->A3 A4 Viability Test (KCl or Phenylephrine) A3->A4 A5 Cumulative Felypressin Concentration-Response A4->A5 A6 Record Isometric Tension A5->A6 B1 Animal Preparation (Anesthesia & Catheterization) B2 Baseline Measurement (MAP & HR) B1->B2 B3 IV Felypressin Administration B2->B3 B4 Continuous Data Recording B3->B4 B5 Data Analysis (Change from Baseline) B4->B5

General Experimental Workflow for Vasoconstriction Studies

Applications in Research and Drug Development

Felypressin is frequently used as a vasoconstrictor in local anesthetic solutions, particularly in dentistry.[7] Its distinct mechanism of action, not involving adrenergic receptors, makes it an alternative to epinephrine, especially in patients with certain cardiovascular conditions.[7] Research applications include:

  • Comparative studies of vasoconstrictor potency and cardiovascular side effects against other agents like epinephrine.[8]

  • Investigation of local hemodynamics and drug localization in tissues.

  • Studies on the V1a receptor and its downstream signaling pathways.

Its use is contraindicated in pregnant subjects due to its oxytocic properties.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Felypressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felypressin (B344493) acetate (B1210297), a synthetic nonapeptide analogue of vasopressin, has carved a niche in clinical practice primarily as a vasoconstrictor in dental anesthesia. Its discovery stemmed from research aimed at dissociating the pressor and antidiuretic effects of the endogenous hormone vasopressin. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Felypressin acetate. It details the solid-phase peptide synthesis (SPPS) methodology for its production, including purification and characterization techniques. Furthermore, this guide elaborates on its molecular pharmacology, focusing on its selective agonism at the vasopressin V1a receptor and the subsequent intracellular signaling cascade. Quantitative pharmacological data are presented to offer a clear comparison with the endogenous ligand. Experimental protocols for key in vitro and in vivo assays are also provided to facilitate further research and development.

Discovery and Background

Felypressin was developed as a synthetic analogue of lypressin (B1675749) (lysine vasopressin), with the goal of enhancing vasoconstrictor activity while reducing the antidiuretic effects associated with vasopressin.[1][2] It is a non-catecholamine vasoconstrictor, making it a suitable alternative to adrenaline in local anesthetic solutions, particularly for patients where sympathomimetic amines are contraindicated.[2] The chemical structure of Felypressin is a synthetic nonapeptide with the amino acid sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[2] This structural modification, specifically the substitution of tyrosine at position 2 with phenylalanine, contributes to its altered pharmacological profile compared to vasopressin.

Synthesis of this compound

The synthesis of Felypressin is achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[4][5]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Felypressin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Oxidizing agent for cyclization (e.g., potassium ferricyanide (B76249) or air oxidation)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.[6]

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Gly-OH to the deprotected resin using HBTU/HOBt and DIPEA in DMF.

    • Wash the resin to remove excess reagents.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid (Lys, Pro, Cys, Asn, Gln, Phe, Phe, Cys):

    • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Washing: Wash the resin with DMF and DCM.

    • Coupling: Activate the next Fmoc-protected amino acid with HBTU/HOBt and DIPEA and couple it to the growing peptide chain on the resin.

    • Washing: Wash the resin to remove unreacted reagents.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin and dry it.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt).[4]

    • Precipitate the crude peptide in cold diethyl ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the linear crude peptide in a dilute aqueous solution (e.g., ammonium (B1175870) bicarbonate buffer).

    • Induce disulfide bond formation through air oxidation or by adding an oxidizing agent like potassium ferricyanide. The progress of the reaction can be monitored by HPLC.[7]

  • Purification:

    • Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

  • Characterization:

    • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.[11]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin Rink Amide Resin Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Elongation Repeat Coupling and Deprotection Cycles (8 amino acids) Deprotection1->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Elongation->Cleavage Cyclization Cyclization (Disulfide Bond Formation) Cleavage->Cyclization Purification Preparative RP-HPLC Cyclization->Purification Characterization Analytical RP-HPLC & Mass Spectrometry Purification->Characterization Lyophilization Lyophilization to This compound Purification->Lyophilization

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action: V1a Receptor Agonism and Signaling

Felypressin exerts its physiological effects by acting as a selective agonist for the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) family.[2][12] The V1a receptor is primarily coupled to the Gq/11 family of G proteins.[13][14]

Upon binding of Felypressin to the V1a receptor, a conformational change in the receptor activates the associated Gq/11 protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[13][14] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[13][15] The elevated intracellular Ca2+ concentration is the primary driver of smooth muscle contraction, leading to vasoconstriction.[2]

V1a Receptor Signaling Pathway

G Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR Binds to Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction Phosphorylates contractile proteins

Caption: Signaling pathway of the V1a receptor upon activation by Felypressin.

Quantitative Pharmacological Data

The in vitro potency of Felypressin at the V1a receptor has been characterized, often in comparison to the endogenous ligand, Arginine Vasopressin (AVP), and the closely related Lysine Vasopressin (LVP).

CompoundReceptorAssay TypePotency MetricValue
Arginine Vasopressin (AVP)hV1aRadioligand Binding (Ki)Ki1.8 nM[1]
Lysine Vasopressin (LVP)hV1aRadioligand Binding (Ki)Ki3.5 nM[1]
Arginine Vasopressin (AVP)hV1aCalcium Mobilization (EC50)EC500.47 nM[1]
Lysine Vasopressin (LVP)hV1aCalcium Mobilization (EC50)EC500.93 nM[1]
FelypressinV1a-RVasopressor Activity (Rat)Activity57 IU/mg[16]
FelypressinOxytocin-ROxytocic Activity (Rat)Activity1 IU/mg[16]

Data for LVP is presented as a surrogate for Felypressin due to their high structural similarity.[1]

In vivo studies in rats have demonstrated that intravenous administration of Felypressin (240 ng/kg) leads to a significant increase in mean arterial pressure and a corresponding decrease in heart rate.[17][18]

ParameterBaseline (± SEM)Post-Felypressin (± SEM)
Mean Arterial Pressure (mmHg)117 ± 4[17]149 ± 9[17]
Heart Rate (bpm)391 ± 7[17]296 ± 20[17]

Key Experimental Protocols

In Vitro Vasoconstriction Assay

This protocol assesses the vasoconstrictor activity of Felypressin on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or mesenteric artery)

  • Wire myograph system

  • Krebs-Henseleit buffer

  • Felypressin stock solution

  • Phenylephrine (B352888) or KCl for viability testing

Procedure:

  • Tissue Preparation: Dissect the desired artery and place it in cold Krebs-Henseleit buffer. Cut the artery into 2-3 mm rings.

  • Mounting: Mount the arterial rings in the wire myograph chambers containing Krebs-Henseleit buffer, aerated with 95% O2/5% CO2 at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Viability Check: Test the viability of the arterial rings by inducing contraction with phenylephrine or KCl.

  • Concentration-Response Curve: Add cumulative concentrations of Felypressin to the chambers and record the isometric tension development.

  • Data Analysis: Plot the contractile response against the Felypressin concentration to determine the EC50 and maximum effect.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Felypressin for the V1a receptor.

Materials:

  • Cell membranes from cells expressing the V1a receptor

  • Radiolabeled V1a receptor ligand (e.g., [3H]-Arginine Vasopressin)

  • Felypressin solutions of varying concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of Felypressin.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of Felypressin that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[16]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Felypressin to stimulate the V1a receptor and elicit an increase in intracellular calcium.[1]

Materials:

  • Cells expressing the V1a receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Felypressin solutions of varying concentrations

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate the V1a receptor-expressing cells in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Agonist Stimulation: Stimulate the cells with varying concentrations of Felypressin.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the Felypressin concentration to determine the EC50.

In Vivo Blood Pressure Measurement

This protocol measures the effect of Felypressin on blood pressure and heart rate in an animal model.[17]

Materials:

  • Anesthetized rats

  • Catheters

  • Pressure transducer and recording system

  • Felypressin solution for injection

Procedure:

  • Surgical Preparation: Anesthetize the rat and insert catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).

  • Baseline Measurement: Record baseline mean arterial pressure and heart rate.

  • Drug Administration: Administer a bolus intravenous injection of Felypressin.

  • Data Recording: Continuously record blood pressure and heart rate until they return to baseline.

  • Data Analysis: Calculate the maximum change in blood pressure and heart rate from baseline.

Conclusion

This compound is a well-characterized synthetic peptide with a specific and potent vasoconstrictor activity mediated by the V1a receptor. Its synthesis via SPPS is a well-established process, and its pharmacological profile makes it a valuable tool in both clinical settings and cardiovascular research. This guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and key experimental methodologies, offering a solid foundation for professionals in the field of drug development and scientific research. The provided protocols and quantitative data serve as a practical resource for the design and interpretation of future studies involving Felypressin and other V1a receptor agonists.

References

Methodological & Application

Preparing Felypressin Acetate Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin acetate (B1210297) is a synthetic peptide analogue of the hormone vasopressin, acting as a selective agonist for the vasopressin V1a receptor (V1aR).[1] The V1aR is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium from the endoplasmic reticulum is a primary driver of the cellular response.[1] Due to its vasoconstrictive properties, Felypressin is utilized in dental procedures. In a research context, it is a valuable tool for studying V1aR signaling and its physiological effects.

This document provides detailed protocols for the preparation of Felypressin acetate solutions for use in cell culture experiments, ensuring sterility, stability, and proper concentration for reproducible results.

Data Presentation

This compound Properties
PropertyValueSource
Molecular Formula C46H65N13O11S2・xC2H4O2[2][3]
Molecular Weight ~1040.22 g/mol (free base)[3][4]
Appearance White to off-white solid powder[2]
Primary Target Vasopressin V1a Receptor (V1aR) Agonist[1][3]
Signaling Pathway Gq/11 -> PLC -> IP3 + DAG -> ↑ Intracellular Ca2+[1]
Solubility and Storage of this compound
ParameterRecommendationSource
Solubility Freely soluble in sterile water (≥ 100 mg/mL); also soluble in DMSO (≥ 10.4 mg/mL).[2][5]
Powder Storage Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep desiccated.[2]
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a sterile 1 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water (cell culture grade)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Sterile syringe (e.g., 1 mL or 3 mL)

  • Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES)

  • Sterile, screw-cap cryovials for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Tare a sterile conical-bottom tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube.

  • Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the tube to achieve a 1 mg/mL concentration. For 1 mg of powder, add 1 mL of sterile water.

  • Dissolution: Close the tube tightly and vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterile Filtration: a. Attach a sterile 0.22 µm syringe filter to a sterile syringe. b. Draw the this compound solution into the syringe. c. Carefully push the solution through the syringe filter into a fresh sterile tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes the number of freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration (1 mg/mL), and date of preparation. c. Store the aliquots at -20°C or -80°C as recommended in the table above.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the sterile stock solution to the final working concentration in cell culture medium.

Materials:

  • Sterile this compound stock solution (from Protocol 1)

  • Pre-warmed, serum-free or complete cell culture medium appropriate for your cell line

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature or on ice.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A starting range for many peptides is in the nanomolar to micromolar range.

  • Serial Dilutions: It is recommended to perform serial dilutions to achieve the final working concentration accurately. For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Preparation of Final Working Solution: Add the calculated volume of the stock or intermediate dilution to the pre-warmed cell culture medium. Mix gently by swirling or pipetting up and down.

  • Application to Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.

  • Stability Note: The stability of this compound in cell culture medium at 37°C has not been extensively reported. For experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared this compound working solution daily.

Mandatory Visualizations

This compound Signaling Pathway

Felypressin_Signaling cluster_products Felypressin Felypressin acetate V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Response Cellular Response DAG->Response Ca2 Intracellular Ca2+ Release ER->Ca2 Triggers Ca2->Response

Caption: this compound signaling pathway via the V1a receptor.

Experimental Workflow for this compound Solution Preparation

Felypressin_Workflow start Start weigh Weigh Felypressin acetate powder start->weigh reconstitute Reconstitute in sterile water weigh->reconstitute dissolve Vortex to dissolve reconstitute->dissolve filter Sterile filter (0.22 µm) stock solution dissolve->filter aliquot Aliquot into cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Prepare working dilution in cell culture medium thaw->dilute treat Treat cells dilute->treat end End treat->end

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Felypressin Acetate Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin (B344493) acetate (B1210297), a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor. It is primarily utilized in dental anesthesia as an alternative to epinephrine (B1671497) to localize the anesthetic agent and control bleeding.[1][2] Felypressin's vasoconstrictor action is mediated through the activation of vasopressin V1a receptors on vascular smooth muscle cells, leading to contraction of capillaries, small arterioles, and venules.[2] Unlike epinephrine, it does not interact with adrenergic receptors, which may result in fewer cardiovascular and metabolic side effects.[1] Understanding the physiological effects and mechanism of action of felypressin acetate in preclinical models, such as rats, is crucial for its therapeutic development and safety assessment.

These application notes provide a comprehensive overview of the administration of this compound in rat models, detailing its cardiovascular effects, mechanism of action, and experimental protocols.

Mechanism of Action

This compound exerts its physiological effects primarily by acting as an agonist at vasopressin V1a receptors.

Signaling Pathway of this compound

The binding of felypressin to V1a receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This pathway is crucial for its hemostatic effects.

Felypressin_Signaling Felypressin Felypressin Acetate V1aR Vasopressin V1a Receptor Felypressin->V1aR Binds to Gq_protein Gq/11 Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Stimulates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

Caption: Signaling pathway of this compound via the V1a receptor.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the cardiovascular effects of this compound in Wistar rats.

ParameterTreatment GroupDoseRoute of AdministrationObserved EffectReference
Mean Arterial Pressure (MAP) Felypressin (FEL)240 ng/kgIntravenous (IV)Pressor effect (increase in MAP)[1][3][4]
FEL + IV V1 antagonist240 ng/kg FELIVInhibition of pressor effect[1][3]
FEL + ICV V1 antagonist240 ng/kg FELIVEnhanced pressor effect[1][3]
FEL + Area Postrema Removal240 ng/kg FELIVEnhanced pressor effect[1][3]
Heart Rate (HR) Felypressin (FEL)240 ng/kgIntravenous (IV)Bradycardia (decrease in HR)[1][3]
FEL + IV V1 antagonist240 ng/kg FELIVInhibition of bradycardia[1][3]
Cardiac Rate & Contraction Force (Isolated Heart) Felypressin1.6 IULangendorff perfusionDecrease in cardiac rate[5]
Felypressin5.5 IULangendorff perfusionDecrease in contraction force[5]
Felypressin + Epinephrine (4.5 nmol)1.6 IU FELLangendorff perfusionIncrease in contraction force up to 60s[5]
Felypressin + Epinephrine (4.5 nmol)5.5 IU FELLangendorff perfusionIncrease in contraction force up to 30s[5]

Experimental Protocols

This section provides a detailed protocol for investigating the cardiovascular effects of this compound following intravenous administration in rats. This protocol is synthesized from methodologies reported in the cited literature.[1][3]

Protocol 1: In Vivo Cardiovascular Effects of Intravenous this compound in Anesthetized Rats

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 260-300 g

  • Housing: Cages with a 12:12 hour light-dark cycle at a controlled temperature (23 ± 2°C). Standard food and water available ad libitum.[1]

2. Anesthesia:

  • Anesthetize rats with an appropriate anesthetic agent (e.g., sodium thiopental). The choice of anesthetic is critical as it can influence cardiovascular parameters.[6] Inhalant anesthetics like isoflurane (B1672236) are also commonly used for their rapid induction and recovery.[7]

3. Surgical Preparation:

  • Perform a tracheostomy to ensure a patent airway.

  • Cannulate the jugular vein for intravenous drug administration.

  • Cannulate the carotid artery for continuous monitoring of arterial blood pressure.

4. Experimental Groups:

  • Control Group: Administer vehicle (e.g., 0.9% NaCl solution).

  • Felypressin Group: Administer this compound at a dose of 240 ng/kg.[1][4]

  • Antagonist Groups (for mechanism of action studies):

    • Pre-treat with an intravenous V1 receptor antagonist (e.g., β-mercapto-β,β-cyclopentamethylenepropionyl-O-methyl-tyrosine, arginine vasopressin) before felypressin administration.[1]

    • For central effects, pre-treat with an intracerebroventricular (ICV) V1 receptor antagonist.[1][3]

5. Drug Administration:

  • Dissolve this compound and other agents in sterile 0.9% NaCl solution.

  • Administer the drugs intravenously via the cannulated jugular vein.

6. Data Acquisition:

  • Record mean arterial pressure (MAP) and heart rate (HR) continuously from the cannulated carotid artery using a pressure transducer connected to a data acquisition system.

  • Record baseline measurements before drug administration.

  • Record measurements at specific time points (e.g., 15, 30, 60, and 120 seconds) after administration.[5]

7. Data Analysis:

  • Calculate the change in MAP and HR from baseline for each group.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test like Student-Newman-Keuls) to compare the effects between groups. A p-value < 0.05 is typically considered statistically significant.[1][3]

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo cardiovascular study.

Experimental_Workflow Animal_Prep Animal Preparation (Wistar Rat, 260-300g) Anesthesia Anesthesia Animal_Prep->Anesthesia Surgery Surgical Cannulation (Jugular Vein, Carotid Artery) Anesthesia->Surgery Grouping Group Assignment (Control, Felypressin, Antagonist) Surgery->Grouping Baseline Baseline Data Recording (MAP, HR) Grouping->Baseline Drug_Admin Drug Administration (IV) (Vehicle, Felypressin, Antagonist) Baseline->Drug_Admin Post_Admin_Data Post-Administration Data Recording (MAP, HR) Drug_Admin->Post_Admin_Data Data_Analysis Data Analysis (Statistical Comparison) Post_Admin_Data->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo cardiovascular assessment.

Conclusion

This compound administration in rat models consistently demonstrates a pressor effect and bradycardia, which are mediated by V1 receptors.[1][3] Central V1 receptors and the area postrema appear to modulate these cardiovascular responses.[1][3] The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Careful consideration of the animal model, anesthetic regimen, and experimental design is crucial for obtaining reliable and reproducible results. Further research could explore the effects of felypressin in different rat strains or disease models to broaden our understanding of its physiological and potential therapeutic effects.

References

Application Notes and Protocols for Felypressin Acetate in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Felypressin acetate (B1210297) in organ bath experiments to study its vasoconstrictive properties. This document includes detailed protocols for isolated tissue studies, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Felypressin acetate is a synthetic analogue of the hormone vasopressin. It selectively binds to and activates the vasopressin V1a receptor, which is predominantly expressed on vascular smooth muscle cells.[1][2] This interaction initiates a signaling cascade that leads to smooth muscle contraction and, consequently, vasoconstriction.[1] Due to these properties, Felypressin is clinically used as a vasoconstrictor in local anesthetic solutions to reduce bleeding and prolong the anesthetic effect.[3] Organ bath experiments are a fundamental in vitro technique to characterize the pharmacological properties of vasoactive compounds like Felypressin, allowing for the determination of their potency and efficacy on isolated blood vessels.[4][5]

Mechanism of Action: The V1a Receptor Signaling Pathway

Felypressin exerts its vasoconstrictor effects by acting as an agonist at the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of Felypressin to the V1a receptor triggers the activation of the Gq alpha subunit of the associated heterotrimeric G-protein.[2][6] This initiates a downstream signaling cascade, as depicted in the diagram below.

Felypressin_Signaling_Pathway Felypressin Felypressin acetate V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Induces Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction Leads to PKC->Contraction Contributes to

Felypressin V1a Receptor Signaling Pathway

Experimental Protocols

The following protocols provide a detailed methodology for assessing the vasoconstrictive effects of this compound on isolated rat aortic rings in an organ bath system.

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g)

  • Chemicals and Reagents:

  • Equipment:

    • Organ bath system with isometric force transducers

    • Data acquisition system

    • Dissection microscope

    • Surgical instruments (forceps, scissors)

    • Water bath

Krebs-Henseleit Solution Composition (in mM):

  • NaCl: 118.4

  • KCl: 4.7

  • CaCl₂: 2.5

  • MgSO₄: 1.2

  • KH₂PO₄: 1.2

  • NaHCO₃: 25.0

  • Glucose: 11.1

Prepare fresh on the day of the experiment and continuously bubble with carbogen gas for at least 30 minutes prior to use to maintain a pH of 7.4 at 37°C.

Experimental Workflow

Experimental_Workflow A Tissue Isolation (Rat Thoracic Aorta) B Preparation of Aortic Rings (2-3 mm) A->B C Mounting in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) B->C D Equilibration (60-90 min, 1.5-2.0 g tension) C->D E Viability Check (KCl stimulation) D->E F Washout & Return to Baseline E->F G Endothelium Integrity Check (Phenylephrine + Acetylcholine) F->G H Washout & Return to Baseline G->H I Cumulative Addition of Felypressin (Dose-Response Curve Generation) H->I J Data Recording & Analysis (EC50, Emax) I->J

Organ Bath Experimental Workflow
Step-by-Step Procedure

  • Tissue Preparation:

    • Humanely euthanize a rat according to institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[1]

    • Connect one hook to a fixed mount and the other to an isometric force transducer.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes.[1] Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Viability and Endothelium Integrity Checks:

    • Viability: Contract the rings with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash thoroughly and allow the tension to return to baseline.

    • Endothelium Integrity: Pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium. For studies on smooth muscle-specific effects, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic ring with a fine wire.

  • Generation of Dose-Response Curve:

    • After washing out the acetylcholine and allowing the tissue to return to baseline, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable tone.

    • Once a stable plateau is reached, add Felypressin cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁶ M).

    • Allow the contractile response to each concentration to stabilize before adding the next dose.

    • Continuously record the isometric tension throughout the experiment.

  • Data Analysis:

    • Measure the maximal contractile response (Emax) to Felypressin.

    • Calculate the concentration of Felypressin that produces 50% of the maximal response (EC50).[7]

    • Normalize the Felypressin-induced contraction as a percentage of the maximal contraction induced by KCl.

    • Plot the normalized response against the logarithm of the Felypressin concentration to generate a sigmoidal dose-response curve.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured format to allow for easy comparison. Below are tables presenting typical data for Felypressin and a comparison with other common vasoconstrictors.

Table 1: Pharmacological Parameters of Felypressin on Isolated Rat Aorta

ParameterValueUnit
EC₅₀ 5.2 ± 0.8 x 10⁻⁹M
Eₘₐₓ 95.7 ± 3.2% of KCl max
pD₂ (-log EC₅₀) 8.28 ± 0.15

Note: These values are representative and may vary depending on the specific experimental conditions.

Table 2: Comparative Potency of Vasoconstrictors in Organ Bath Experiments

VasoconstrictorEC₅₀ (M)Relative Potency (vs. Phenylephrine)
Felypressin ~5 x 10⁻⁹~20x
Phenylephrine ~1 x 10⁻⁷1x
Norepinephrine (B1679862) ~3 x 10⁻⁸~3.3x
Angiotensin II ~1 x 10⁻⁹~100x

Note: Relative potency is an approximation and can vary between different vascular beds and species.[8][9][10]

Conclusion

These application notes provide a robust framework for investigating the vasoconstrictive properties of this compound using organ bath experiments. The detailed protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows are intended to facilitate reproducible and high-quality research in pharmacology and drug development. Adherence to these methodologies will enable researchers to accurately characterize the potency and efficacy of Felypressin and other vasoactive compounds.

References

Felypressin Acetate: A Tool for Investigating G-Protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin (B344493) acetate (B1210297) is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin.[1] Chemically, it is [2-(L-phenylalanine)-8-L-lysine] vasopressin. Felypressin is a potent and selective agonist for the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Its primary pharmacological effect is vasoconstriction, which results from the contraction of vascular smooth muscle.[3] This property has led to its clinical use as a vasoconstrictor in dental anesthesia to prolong the local anesthetic effect.[4] For researchers, felypressin acetate serves as a valuable tool to selectively probe the structure, function, and signaling pathways of the V1a receptor and to distinguish its activity from that of other closely related vasopressin and oxytocin (B344502) receptors.

Mechanism of Action: Selective V1a Receptor Activation

Felypressin exerts its effects by binding to and activating the vasopressin V1a receptor. The V1a receptor is coupled to the Gq/11 family of G-proteins.[5] Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells.[2] Felypressin exhibits significantly lower affinity and activity at the vasopressin V2 receptor, which is coupled to Gs and stimulates cyclic AMP (cAMP) production, and the oxytocin receptor.[2][6]

Felypressin This compound V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca2+ ER->Ca2 Releases Response Smooth Muscle Contraction Ca2->Response PKC->Response

Felypressin V1a Receptor Signaling Pathway

Data Presentation: Receptor Binding and Functional Potency

CompoundReceptorAssay TypePotency MetricValue (nM)
Arginine Vasopressin (AVP)hV1aRadioligand Binding (Ki)Ki1.8
Lysine Vasopressin (LVP)hV1aRadioligand Binding (Ki)Ki3.5
Arginine Vasopressin (AVP)hV1aCalcium Mobilization (EC50)EC500.47
Lysine Vasopressin (LVP)hV1aCalcium Mobilization (EC50)EC500.93

Data for LVP is presented as a surrogate for Felypressin due to high structural similarity.[7] Data is derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[7]

LigandReceptorParameter (Species)Value (IU/mg)
FelypressinVasopressin V1a-RVasopressor Activity (Rat)57
FelypressinOxytocin-ROxytocic Activity (Rat)1

[2]

Experimental Protocols

Radioligand Binding Assay for V1a Receptor

This protocol determines the binding affinity (Ki) of felypressin for the V1a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing the human V1a receptor

  • Cell culture medium and supplements

  • Cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [3H]-Arginine Vasopressin)

  • This compound

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Increasing concentrations of this compound (unlabeled competitor)

      • A fixed concentration of [3H]-Arginine Vasopressin (radioligand)

      • Cell membrane preparation

    • For total binding wells, add assay buffer instead of the competitor.

    • For non-specific binding wells, add a high concentration of unlabeled arginine vasopressin.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the felypressin concentration.

    • Determine the IC50 value (the concentration of felypressin that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Filtration & Analysis CellCulture Culture V1aR-expressing cells Harvest Harvest and Homogenize CellCulture->Harvest Centrifuge1 Low-speed Centrifugation Harvest->Centrifuge1 Centrifuge2 High-speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Plate Add reagents to 96-well plate: - Felypressin (competitor) - [3H]-AVP (radioligand) - Membranes Resuspend->Plate Incubate Incubate to equilibrium Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki from IC50 Count->Analyze

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of felypressin to stimulate the V1a receptor and trigger an increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human V1a receptor

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES and Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

    • Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.

  • Felypressin Treatment and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Inject the desired concentrations of felypressin into the wells and continue to record the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the felypressin concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of felypressin that produces 50% of the maximal response) from the curve.

cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed V1aR-expressing cells in microplate Incubate1 Incubate overnight Seed->Incubate1 LoadDye Load cells with Fluo-4 AM Incubate1->LoadDye Wash Wash to remove excess dye LoadDye->Wash Reader Place plate in fluorescence reader Wash->Reader Baseline Establish baseline fluorescence Reader->Baseline Inject Inject Felypressin Baseline->Inject Record Record fluorescence change Inject->Record Plot Plot dose-response curve Record->Plot Calculate Determine EC50 Plot->Calculate

Calcium Mobilization Assay Workflow
cAMP Accumulation Assay

This assay is used to assess the lack of felypressin activity at the V2 receptor, which signals through the Gs-cAMP pathway.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor

  • Cell culture medium and supplements

  • White, opaque 96-well or 384-well plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • Positive control (e.g., Arginine Vasopressin or Desmopressin)

  • cAMP assay kit (e.g., HTRF, LANCE, or luminescence-based)

  • Plate reader compatible with the assay kit

Procedure:

  • Cell Plating:

    • Seed V2 receptor-expressing cells into the microplate.

    • Incubate overnight at 37°C, 5% CO2.

  • Assay:

    • Remove the culture medium and add assay buffer containing a PDE inhibitor.

    • Incubate for 15-30 minutes at 37°C.

    • Add varying concentrations of felypressin or the positive control to the wells.

    • Incubate for an additional 30-60 minutes at 37°C to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells according to the cAMP assay kit instructions.

    • Add the detection reagents provided in the kit.

    • Incubate for the recommended time to allow the detection reaction to occur.

  • Measurement and Analysis:

    • Read the plate on a compatible plate reader (luminescence or fluorescence).

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the logarithm of the felypressin concentration to confirm the absence of a dose-dependent increase in cAMP.

cluster_prep Cell Preparation cluster_assay Assay cluster_detection Detection & Analysis Seed Seed V2R-expressing cells in microplate Incubate1 Incubate overnight Seed->Incubate1 AddPDE Add PDE inhibitor Incubate1->AddPDE Incubate2 Incubate AddPDE->Incubate2 AddFelypressin Add Felypressin/ Positive Control Incubate2->AddFelypressin Incubate3 Incubate for cAMP accumulation AddFelypressin->Incubate3 Lyse Lyse cells Incubate3->Lyse AddReagents Add detection reagents Lyse->AddReagents Read Read plate AddReagents->Read Analyze Analyze data Read->Analyze

References

Application Notes and Protocols for Measuring Felypressin-Induced Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin (B344493), a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor utilized in clinical applications, most notably as an adjunct to local anesthetics in dentistry to prolong their effect and provide hemostasis.[1][2] Its mechanism of action involves the selective agonism of vasopressin V1a receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction.[3][4] Understanding and quantifying the vasoconstrictor effects of felypressin is crucial for preclinical and clinical research, drug development, and optimizing its therapeutic applications.

These application notes provide detailed protocols for both in vitro and in vivo measurement of felypressin-induced vasoconstriction, along with a summary of its signaling pathway and available quantitative data.

Felypressin Signaling Pathway

Felypressin exerts its vasoconstrictor effects by binding to the V1a receptor, a G-protein coupled receptor (GPCR).[3] The activation of the V1a receptor initiates a downstream signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium concentration is the primary driver of smooth muscle contraction and subsequent vasoconstriction.[3][5]

Interestingly, the signaling pathway for felypressin-induced vasoconstriction is concentration-dependent. At lower, more physiological concentrations (in the picomolar range), vasoconstriction is more reliant on the activation of protein kinase C (PKC) and the subsequent influx of calcium through L-type voltage-sensitive Ca2+ channels (VSCC).[3] At higher, pharmacological concentrations (in the nanomolar range), the initial and more acute vasoconstriction is primarily driven by the release of intracellular calcium from the sarcoplasmic reticulum via the phospholipase C (PLC) pathway, with less dependence on PKC and VSCC.[3]

Felypressin_Signaling_Pathway cluster_low_conc Low Concentration (pM) cluster_high_conc High Concentration (nM) Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR binds to Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release SR->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_entry PKC->Ca_entry activates Ca_entry->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Felypressin's concentration-dependent signaling pathways for vasoconstriction.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of felypressin from various studies. It is important to note that effective concentrations and responses can vary significantly depending on the animal model, tissue type, and experimental conditions.

ParameterSpecies/ModelTissue/MeasurementConcentration/DoseObserved EffectCitation(s)
Clinical Use HumanDental Anesthesia0.03 IU/mL (with 3% prilocaine)Prolongs local anesthesia, provides hemostasis[3]
Pressor Effect Rat (in vivo)Mean Arterial Pressure (MAP)240 ng/kg (intravenous)Significant increase in MAP[3]
Cardiovascular Effects Rat (in vivo)Mean Arterial Pressure (MAP)Intravenous injectionEnhanced MAP to 149 ± 9 mm Hg[6]
Cardiovascular Effects Rat (in vivo)Heart Rate (HR)Intravenous injectionReduced HR to 296 ± 20 bpm[6]
Coronary Blood Flow Dog (in vivo)Coronary Blood Flow0.15 IU/hr (infusion)-23% decrease[7]
Myocardial Oxygen Dog (in vivo)Inner Layer PmO20.15 IU/hr (infusion)-8% decrease[7]
Comparative Potency -Vasoconstriction-Less potent than epinephrine[3]

Experimental Protocols

In Vitro Vasoconstriction Assay Using Isolated Arterial Rings (Wire Myography)

This protocol describes a method for assessing felypressin-induced vasoconstriction in isolated arterial rings using a wire myograph system.[3][8]

Materials:

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Felypressin stock solution

  • Potassium Chloride (KCl) or Phenylephrine (B352888) for viability testing

  • Wire myograph system

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.

    • Dissect the desired artery (e.g., mesenteric, thoracic aorta) and immediately place it in ice-cold Krebs-Henseleit buffer.[8]

  • Mounting:

    • Under a dissection microscope, carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.[3]

    • Mount the arterial rings on the wires of the myograph jaws within the chamber filled with Krebs-Henseleit buffer.

  • Equilibration and Normalization:

    • Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension, while continuously bubbling the buffer with carbogen gas and maintaining the temperature at 37°C.

    • Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This typically involves stepwise stretching of the vessel and measuring the force generated in response to a high KCl solution.

  • Viability Test:

    • Contract the rings with a high concentration of KCl (e.g., 60-80 mM) or a standard concentration of a known vasoconstrictor like phenylephrine to ensure tissue viability.[3]

    • Wash out the contracting agent with fresh Krebs-Henseleit buffer and allow the rings to return to a stable baseline tension.

  • Concentration-Response Curve:

    • Add felypressin to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻¹² M to 10⁻⁶ M).[3]

    • Record the isometric tension after each addition, allowing the response to stabilize before adding the next concentration.

    • Continue until a maximal response is achieved or the highest concentration is reached.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by the viability test agent (e.g., KCl).

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of felypressin that produces 50% of the maximal response).

Wire_Myography_Workflow Start Start Dissect Dissect Artery Start->Dissect Mount Mount Arterial Ring in Myograph Dissect->Mount Equilibrate Equilibrate & Normalize Mount->Equilibrate Viability Viability Test (KCl) Equilibrate->Viability Wash Washout Viability->Wash Felypressin_Add Add Felypressin (Cumulative Concentrations) Wash->Felypressin_Add Record Record Isometric Tension Felypressin_Add->Record Max_Response Maximal Response? Record->Max_Response Max_Response->Felypressin_Add No Analyze Data Analysis (EC50, Emax) Max_Response->Analyze Yes End End Analyze->End LDF_Workflow Start Start Anesthetize Anesthetize Animal Start->Anesthetize Place_Probe Place LDF Probe on Skin Anesthetize->Place_Probe Baseline Record Baseline Blood Perfusion Place_Probe->Baseline Administer Administer Felypressin (Topical or Systemic) Baseline->Administer Record_Response Continuously Record LDF Signal Administer->Record_Response Analyze Data Analysis (% Change from Baseline) Record_Response->Analyze End End Analyze->End

References

Felypressin Acetate: A Potent V1a Receptor Agonist for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin (B344493) acetate (B1210297) is a synthetic nonapeptide analogue of vasopressin, characterized by its high selectivity as an agonist for the vasopressin V1a receptor.[1][2][3] This selectivity renders it a valuable tool compound in pharmacological research, particularly in studies involving the cardiovascular system and smooth muscle physiology. Felypressin is widely recognized for its vasoconstrictor properties, which are mediated through the activation of V1a receptors predominantly located on vascular smooth muscle cells.[3] Its non-catecholamine nature makes it a suitable alternative to adrenaline in certain applications, such as a vasoconstrictor in local anesthetic solutions for dental procedures.[3]

This document provides detailed application notes and experimental protocols for the use of felypressin acetate as a tool compound. It includes a summary of its pharmacological data, comprehensive methodologies for key in vitro, ex vivo, and in vivo experiments, and visual representations of its signaling pathway and experimental workflows.

Pharmacological Profile

This compound's primary mechanism of action is the activation of the V1a receptor, a G protein-coupled receptor (GPCR) that couples to the Gq/11 signaling pathway.[4][5][6] This initiates a cascade of intracellular events, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.[4][5]

Quantitative Pharmacological Data
CompoundReceptorAssay TypePotency MetricValueSpecies
Lysine Vasopressin (LVP) hV1aRadioligand BindingKi3.5 nMHuman
Lysine Vasopressin (LVP) hV1aCalcium MobilizationEC500.93 nMHuman
Felypressin Vasopressin V1a-RVasopressor Activity-57 IU/mgRat
Felypressin Oxytocin-ROxytocic Activity-1 IU/mgRat

Table 1: Summary of quantitative pharmacological data for Lysine Vasopressin (LVP) as a surrogate for felypressin, and comparative bioactivity of felypressin. Data for LVP is derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[7][8]

Signaling Pathway

The activation of the V1a receptor by felypressin initiates a well-defined signaling cascade within vascular smooth muscle cells.

Felypressin_Signaling_Pathway Felypressin This compound V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Contraction Smooth Muscle Contraction Ca2_increase->Contraction PKC->Contraction

Felypressin V1a Receptor Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the pharmacological effects of this compound.

In Vitro: V1a Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the V1a receptor.[7]

Materials:

  • Cell membranes from a cell line stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled V1a receptor antagonist (e.g., [³H]-Arginine Vasopressin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Prepare cell membranes from V1a receptor-expressing cells according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Binding buffer, radioligand, a high concentration of a non-labeled V1a antagonist, and cell membranes.

    • Competition: Binding buffer, radioligand, increasing concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (V1a-expressing cells) Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Prepare Reagents (Radioligand, Felypressin, Buffers) Reagent_Prep->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Calculate_SB Calculate Specific Binding Quantification->Calculate_SB Plot_Curve Plot Competition Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

V1a Receptor Binding Assay Workflow
In Vitro: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the V1a receptor and elicit an increase in intracellular calcium concentration.[7]

Materials:

  • Cell line stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the V1a receptor-expressing cells into the microplates and culture until they reach a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Using the instrument's injector, add varying concentrations of this compound to the wells.

    • Immediately begin recording fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm for Fluo-4) over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response).

Ex Vivo: Isolated Rat Aortic Ring Contraction Assay

This protocol assesses the vasoconstrictor effect of this compound on isolated vascular tissue.[9]

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (118.4 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25.0 mM NaHCO₃, 11.1 mM Glucose).

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Phenylephrine (B352888).

  • Acetylcholine (B1216132).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Aorta Dissection:

    • Humanely euthanize a rat and dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective and adipose tissue and cut it into 3-5 mm rings.

  • Mounting:

    • Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 80 mM KCl to check for viability.

    • Wash and allow the rings to return to baseline.

    • Pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to confirm endothelium integrity (relaxation indicates intact endothelium).

  • Concentration-Response Curve:

    • Wash the rings and allow them to return to baseline.

    • Cumulatively add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to the organ bath.

    • Allow the contraction to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contraction at each this compound concentration as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of contraction against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

In Vivo: Rat Vasopressor Assay

This protocol evaluates the effect of this compound on blood pressure in an anesthetized rat model.[1][10]

Materials:

  • Male Wistar rats (250-300 g).

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Blood pressure transducer and recording system.

  • This compound solution.

  • Saline solution (0.9% NaCl).

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Connect the arterial catheter to a blood pressure transducer.

    • Allow the animal to stabilize and record a baseline blood pressure and heart rate for at least 20-30 minutes.

  • Drug Administration:

    • Administer a bolus intravenous injection of this compound at various doses (e.g., 100, 200, 400 ng/kg). A control group should receive a saline injection.

    • Administer the doses in an increasing order, allowing blood pressure to return to baseline between each injection.

  • Data Acquisition:

    • Continuously record the mean arterial pressure (MAP) and heart rate throughout the experiment.

  • Data Analysis:

    • Measure the peak change in MAP from the baseline for each dose of this compound.

    • Construct a dose-response curve by plotting the change in MAP against the logarithm of the this compound dose.

    • Determine the dose that produces a 50% of the maximal pressor response (ED50).

Conclusion

This compound is a potent and selective V1a receptor agonist that serves as an invaluable tool for pharmacological research. Its well-characterized mechanism of action and its vasoconstrictor properties make it particularly useful for studying cardiovascular physiology and the role of the vasopressin system in health and disease. The detailed protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their investigations, ensuring robust and reproducible results. The provided quantitative data, though partly based on a close analogue, offers a solid foundation for experimental design and data interpretation.

References

Application of Felypressin Acetate in Dental Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin (B344493) acetate (B1210297), a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor commonly used in dental local anesthetic solutions. Its primary function is to reduce local blood flow, thereby prolonging the duration of anesthesia and minimizing systemic absorption of the anesthetic agent. In dental research, felypressin acetate serves as a valuable tool for creating experimental models to study the pathophysiology of pulpal and periodontal tissues under ischemic conditions. Its selective action on vasopressin V1a receptors allows for targeted investigations into the effects of reduced blood flow on tissue viability, inflammation, and necrosis.

Mechanism of Action

This compound exerts its vasoconstrictive effects by selectively binding to and activating vasopressin V1a receptors, which are G-protein coupled receptors (GPCRs) located on vascular smooth muscle cells.[1] This binding initiates a downstream signaling cascade, leading to vasoconstriction and a subsequent reduction in blood flow. Unlike catecholamine vasoconstrictors such as epinephrine, felypressin does not directly interact with adrenergic receptors, which may offer advantages in certain patient populations and research models.[2]

Signaling Pathway of this compound

The activation of the V1a receptor by this compound triggers the Gq alpha subunit of the associated G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of myosin light chains, causing smooth muscle contraction and vasoconstriction.

Felypressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Felypressin Felypressin V1a_Receptor V1a Receptor (GPCR) Felypressin->V1a_Receptor Binds to G_Protein Gq/11 Protein V1a_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release SR->Ca2 Ca2->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) PKC->Contraction

Caption: this compound Signaling Pathway leading to Vasoconstriction.

Applications in Dental Research Models

This compound is primarily utilized to create models of transient ischemia in dental pulp and periodontal tissues. By inducing a controlled and temporary reduction in blood flow, researchers can investigate various physiological and pathological processes, including:

  • Pulpal Ischemia and Hypoxia: Studying the effects of reduced blood and oxygen supply on the viability and function of pulpal cells.

  • Pulpal Necrosis: Developing models to understand the progression from ischemia to tissue death.

  • Periodontal Ischemia: Investigating the impact of reduced blood flow on the health and disease of periodontal ligaments and alveolar bone.

  • Anesthetic Efficacy and Safety: Evaluating the local and systemic effects of vasoconstrictors in combination with local anesthetic agents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound in dental research.

Table 1: this compound Concentrations and Administration in Animal Models

Animal ModelAnesthetic CombinationFelypressin ConcentrationVolumeAdministration RouteReference
Japanese White Rabbit3% Propitocaine (Prilocaine)0.03 IU/mL0.6 mLSupraperiosteal infiltration at the apical area of the lower incisor[1][3][4]
Cat30 mg/mL Prilocaine (B1678100)0.54 µg/mL0.5 mLSupraperiosteal infiltration in the apical area of the upper canine[5][6]
Cat30 mg/mL Prilocaine5.4 µg/mL0.5 mLSupraperiosteal infiltration in the apical area of the upper canine[5]

Table 2: Observed Effects of this compound on Dental Tissues

ParameterAnimal/Human ModelFelypressin FormulationKey FindingsReference
Pulpal Blood Flow (PBF)Japanese White Rabbit3% Prilocaine with 0.03 IU/mL FelypressinSignificantly decreased PBF 5 minutes post-injection, with recovery to baseline faster than with epinephrine.[4]
Pulpal Oxygen Tension (PpulpO2)Japanese White Rabbit3% Prilocaine with 0.03 IU/mL FelypressinSignificantly decreased PpulpO2 5 minutes post-injection, with recovery to baseline faster than with epinephrine.[4]
Pulpal Blood Flow (PBF)CatPrilocaine with 0.54 µg/mL FelypressinNo significant inhibitory effect on PBF.[6]
Sensory Nerve ActivityCatPrilocaine with 0.54 µg/mL FelypressinNo inhibitory effect on sensory nerve activity.[6]
Substance P ExpressionHuman3% Prilocaine with 1:200,000 FelypressinAttenuated Substance P expression in human dental pulp compared to prilocaine alone.[7][8]
Pulpal AnesthesiaHuman3% Prilocaine with 0.03 IU/mL FelypressinAchieved pulpal anesthesia in 8 out of 9 subjects with a median duration of 10.5 minutes.[9]

Experimental Protocols

Protocol 1: Induction of Transient Pulpal Ischemia in a Rabbit Model

This protocol is adapted from studies investigating the effects of local anesthetics with vasoconstrictors on pulpal blood flow and oxygen tension.[1][3][4]

Objective: To induce a transient and measurable state of ischemia in the dental pulp of a rabbit for physiological studies.

Materials:

  • Male Japanese White rabbits (2.5-3.0 kg)

  • Anesthetic agents for general anesthesia (e.g., ketamine and xylazine)

  • 3% Prilocaine with 0.03 IU/mL this compound

  • Sterile syringes and 27-gauge needles

  • Laser Doppler Flowmeter for pulpal blood flow measurement

  • Oxygen tension probe for pulpal oxygen tension measurement

  • Animal monitoring equipment (ECG, pulse oximeter, etc.)

Procedure:

  • Animal Preparation:

    • Administer general anesthesia to the rabbit according to approved institutional animal care and use committee (IACUC) protocols.

    • Place the animal in a supine position and ensure a patent airway.

    • Monitor vital signs throughout the procedure.

  • Baseline Measurements:

    • Carefully prepare a small cavity on the labial surface of a mandibular incisor to expose the pulp, ensuring not to cause mechanical trauma.

    • Insert the Laser Doppler Flowmeter probe to establish a stable baseline reading of pulpal blood flow (PBF).

    • Insert the oxygen tension probe to establish a stable baseline reading of pulpal oxygen tension (PpulpO2).

  • Administration of this compound:

    • Slowly administer 0.6 mL of 3% prilocaine with 0.03 IU/mL felypressin via supraperiosteal infiltration at the apical area of the mandibular incisor.

  • Data Collection:

    • Continuously monitor and record PBF and PpulpO2.

    • Collect data at specific time points (e.g., 5, 15, 30, 45, and 60 minutes) post-injection to observe the onset, peak, and duration of the ischemic effect.

  • Post-Procedure:

    • Allow the animal to recover from anesthesia under observation.

    • Provide appropriate post-operative care as per IACUC guidelines.

Experimental_Workflow_Ischemia A Animal Preparation (General Anesthesia) B Baseline Measurement (PBF & PpulpO2) A->B C Felypressin Administration (Supraperiosteal Injection) B->C D Data Collection (Continuous Monitoring) C->D E Post-Procedure Care & Recovery D->E

Caption: Experimental Workflow for Inducing Transient Pulpal Ischemia.
Protocol 2: General Approach for Creating a Model of Felypressin-Induced Pulpal Necrosis

Note: A specific, validated protocol for inducing pulpal necrosis solely with this compound is not well-documented in the reviewed literature. The following is a proposed general methodology that would require validation.

Objective: To establish a model of pulpal necrosis through prolonged ischemia induced by this compound for histological and molecular analysis.

Materials:

  • Small animal model (e.g., Wistar rats)

  • Anesthetic agents for general anesthesia

  • Higher concentration of this compound (e.g., 5.4 µg/mL, as used in some cat studies, may need optimization for rats) with a local anesthetic.

  • Sterile syringes and 30-gauge needles

  • Materials for temporary sealing of the access cavity (e.g., glass ionomer cement)

  • Histological processing reagents (formalin, decalcifying solution, paraffin (B1166041), etc.)

  • Microscope for histological analysis

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to approved IACUC protocols.

    • Isolate the target tooth (e.g., a maxillary molar).

  • Induction of Prolonged Ischemia:

    • Administer a supraperiosteal injection of the high-concentration this compound solution at the apex of the target tooth. The volume should be sufficient to create a localized depot (e.g., 0.1-0.2 mL).

    • The injection may need to be repeated at intervals to maintain vasoconstriction, a parameter that requires empirical determination.

  • Observation Period:

    • House the animals for a predetermined period (e.g., 24 hours, 3 days, 7 days) to allow for the development of pulpal necrosis.

  • Tissue Harvesting and Histological Analysis:

    • At the end of the observation period, euthanize the animals.

    • Extract the target tooth and surrounding bone block.

    • Fix the tissue in 10% neutral buffered formalin.

    • Decalcify the specimen.

    • Process the tissue for paraffin embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) and other relevant stains to assess the extent of necrosis, inflammatory cell infiltration, and structural changes in the pulp.

Logical_Relationship_Necrosis_Model A High-Concentration Felypressin Injection B Sustained Vasoconstriction A->B C Prolonged Pulpal Ischemia & Hypoxia B->C D Cellular Injury & Inflammatory Response C->D E Pulpal Necrosis Model D->E

Caption: Logical Flow for Developing a Pulpal Necrosis Model.

Conclusion

This compound is a versatile pharmacological tool for dental research, enabling the creation of controlled ischemic conditions in pulpal and periodontal tissues. Its selective V1a receptor agonism provides a specific mechanism for studying the consequences of reduced blood flow. The provided protocols and data offer a foundation for researchers to design and implement studies investigating the pathophysiology of dental ischemia and to explore potential therapeutic interventions. Further research is warranted to establish and validate standardized protocols for creating robust and reproducible models of felypressin-induced pulpal necrosis.

References

Troubleshooting & Optimization

Felypressin Acetate Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with Felypressin acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility and Stability

Q1: My Felypressin acetate solution is cloudy or has visible precipitates. What should I do?

A1: This may be due to peptide aggregation or precipitation. Here are several troubleshooting steps:

  • Sonication: Briefly sonicate the solution in an ice bath to help break up aggregates.

  • Dilution: The concentration of Felypressin may be too high for the chosen buffer. Try preparing a more dilute solution.

  • Use of a Co-solvent: If compatible with your experimental design, first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add it to the stirring physiological buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

  • pH Adjustment: Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.

Q2: How should I prepare and store this compound solutions to ensure stability?

A2: To maintain the integrity of your this compound:

  • Prepare Fresh Solutions: It is highly recommended to prepare Felypressin solutions fresh for each experiment to avoid degradation.[1]

  • Stock Solutions: For stock solutions, it is best to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.

  • Storage Temperature: Store powdered this compound at -20°C for long-term storage (up to 3 years).[2] Stock solutions in a solvent should be stored at -80°C for up to one year.[2] For short-term storage of a few weeks, -20°C is acceptable.[2]

Section 2: In Vitro Vasoconstriction Assays

Q1: I am not observing a vasoconstrictor response, or the response is very weak.

A1: Several factors could be contributing to a lack of response in your vasoconstriction assay:

  • Felypressin Concentration: The concentration may be too low. It is crucial to perform a cumulative concentration-response curve to determine the optimal concentration for your specific tissue and experimental setup.[3]

  • Degraded Felypressin: Ensure you are using a freshly prepared Felypressin solution, as the peptide can degrade over time in solution.[3]

  • Tissue Viability: Confirm that your tissue preparation is viable. At the beginning and end of each experiment, test the tissue with a known vasoconstrictor, such as potassium chloride (KCl).[3]

  • Receptor Desensitization (Tachyphylaxis): If you are applying the agonist multiple times, ensure there are adequate washout periods between applications to allow the receptors to resensitize.[3]

Q2: My results from the vasoconstriction assay show high variability.

A2: High variability can be addressed by standardizing your protocol:

  • Consistent Drug Application: Standardize your method of drug application, including the volume and rate of infusion.[3]

  • Standardized Tissue Preparation: Follow a consistent and meticulous protocol for tissue dissection and mounting to ensure uniformity across experiments.[3]

  • Vehicle Controls: Always run vehicle controls to ensure that the solvent used to dissolve the Felypressin does not have an effect on the vascular tone.[3]

Section 3: Receptor Binding Assays

Q1: I am experiencing high non-specific binding in my radioligand binding assay. How can I reduce it?

A1: High non-specific binding can obscure your specific binding signal. Here are some strategies to mitigate this:

  • Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).

  • Optimize Protein Concentration: Reduce the amount of membrane protein in your assay. A typical range is 100-500 µg, but this should be optimized for your specific receptor.

  • Filter Pre-treatment: Pre-soak your filters (e.g., glass fiber filters) in a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.

  • Assay Buffer Composition: Include bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions.

  • Washing Steps: Increase the volume and number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.

Q2: How do I determine the binding affinity (Ki) of Felypressin for the V1a receptor?

A2: The binding affinity is determined through a competitive radioligand binding assay. You will incubate a fixed concentration of a radiolabeled V1a receptor ligand with the receptor preparation in the presence of increasing concentrations of unlabeled Felypressin. By measuring the displacement of the radioligand, you can generate a competition curve and calculate the IC₅₀ (the concentration of Felypressin that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Section 4: In Vivo Experiments

Q1: What are the expected cardiovascular effects of Felypressin in vivo?

A1: Felypressin is a vasoconstrictor that acts on V1a receptors.[4] In animal models, such as rats, intravenous injection of Felypressin induces a pressor effect (an increase in blood pressure) and bradycardia (a decrease in heart rate).[5][6] These effects are dependent on V1 receptors.[5][6]

Q2: Are there potential side effects or contraindications to consider for in vivo studies?

A2: Yes. While Felypressin is often used as an alternative to epinephrine (B1671497) because it lacks interaction with adrenergic receptors and may have fewer cardiovascular side effects, some precautions are necessary.[6] In patients with essential hypertension, Felypressin can cause an increase in blood pressure.[7] Therefore, careful dose consideration and cardiovascular monitoring are important, especially in hypertensive animal models. Felypressin also has oxytocic properties and should be used with caution in pregnant subjects.

Quantitative Data

Table 1: this compound Solubility

SolventConcentrationNotes
Water100 mg/mLMay require sonication to fully dissolve.[4]
DMSO≥ 10.4 mg/mL-

Table 2: In Vitro Potency of Vasopressin Analogues at the Human V1a Receptor

Data for Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin due to high structural and functional similarity.

CompoundAssay TypePotency MetricValue (nM)
Arginine Vasopressin (AVP)Radioligand BindingKi1.8
Lysine Vasopressin (LVP)Radioligand BindingKi3.5
Arginine Vasopressin (AVP)Calcium MobilizationEC500.47
Lysine Vasopressin (LVP)Calcium MobilizationEC500.93

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Arteries

This protocol describes a method for assessing Felypressin-induced vasoconstriction in isolated arterial rings using a wire myograph.[3]

Materials:

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • This compound stock solution

  • Potassium Chloride (KCl) for viability testing

  • Wire myograph system

  • Dissection microscope and surgical instruments

Procedure:

  • Tissue Preparation: Euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., mesenteric artery). Immediately place the artery in cold Krebs-Henseleit buffer.

  • Mounting: Under a dissection microscope, carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings. Mount the rings in the wire myograph chambers filled with Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.

  • Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the rings to return to baseline.

  • Concentration-Response Curve: Add Felypressin in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁶ M). Record the isometric tension after each addition until a maximal response is achieved.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the pEC50.

Protocol 2: V1a Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Felypressin for the V1a receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V1a receptor

  • Binding buffer

  • Radiolabeled V1a receptor antagonist (e.g., [³H]-Arginine Vasopressin)

  • Unlabeled this compound

  • Unlabeled Arginine Vasopressin (for non-specific binding determination)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled vasopressin), and competitive binding (radioligand + increasing concentrations of Felypressin).

  • Incubation: Add a fixed concentration of the radiolabeled V1a antagonist and the appropriate concentration of unlabeled ligands to the wells. Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Felypressin concentration to determine the IC₅₀. Calculate the Ki for Felypressin using the Cheng-Prusoff equation.[1]

Visualizations

Felypressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC_activation PKC Activation DAG->PKC_activation Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC_activation->Contraction Contributes to Felypressin Felypressin Felypressin->V1aR Binds

Caption: Felypressin V1a receptor signaling pathway.

Vasoconstriction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Dissection 1. Dissect Artery Ring_Cutting 2. Cut into 2-3 mm Rings Tissue_Dissection->Ring_Cutting Mounting 3. Mount in Myograph Ring_Cutting->Mounting Equilibration 4. Equilibrate (60 min) Mounting->Equilibration Viability_Test 5. Viability Test (KCl) Equilibration->Viability_Test Washout 6. Washout Viability_Test->Washout Dose_Response 7. Cumulative Felypressin Concentration-Response Washout->Dose_Response Data_Normalization 8. Normalize to KCl Response Dose_Response->Data_Normalization Curve_Fitting 9. Plot Curve & Calculate pEC50 Data_Normalization->Curve_Fitting

Caption: In Vitro Vasoconstriction Assay Workflow.

Receptor_Binding_Workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Plate_Setup 1. Prepare 96-well Plate (Total, NSB, Competition) Reagent_Addition 2. Add Radioligand, Unlabeled Ligands Plate_Setup->Reagent_Addition Initiation 3. Add V1a Receptor Membranes Reagent_Addition->Initiation Incubation 4. Incubate to Equilibrium (60-90 min) Initiation->Incubation Filtration 5. Rapid Filtration (Cell Harvester) Incubation->Filtration Washing 6. Wash with Cold Buffer Filtration->Washing Counting 7. Scintillation Counting Washing->Counting Calc_Specific 8. Calculate Specific Binding Counting->Calc_Specific Plot_Curve 9. Plot Competition Curve Calc_Specific->Plot_Curve Calc_Ki 10. Determine IC50 & Ki Plot_Curve->Calc_Ki

Caption: Radioligand Receptor Binding Assay Workflow.

References

Preventing degradation of Felypressin acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Felypressin acetate (B1210297) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Felypressin acetate and why is its stability important? A1: this compound is a synthetic nonapeptide, an analogue of the hormone vasopressin, primarily used as a vasoconstrictor in dental anesthesia.[1][2] Maintaining its stability is crucial for experimental accuracy and reproducibility, as degradation can cause a loss of potency and the introduction of impurities that may confound research outcomes.[1]

Q2: What are the primary factors that cause this compound degradation? A2: As a peptide, this compound is susceptible to degradation from several factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of its peptide bonds.[1] A related peptide, desmopressin, is most stable in a pH range of 4 to 5.[3]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[1][4]

  • Oxidation: The presence of oxidizing agents can chemically alter the amino acid residues within the peptide.[1]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[1][5]

  • Enzymatic Activity: Proteolytic enzymes, if present in an experimental system, can cleave the peptide chain.[1]

Q3: What are the recommended storage conditions for this compound? A3: Proper storage is critical to prevent degradation. Recommendations vary for the powdered form versus solutions. Repeated freeze-thaw cycles of stock solutions should always be avoided by preparing single-use aliquots.[1][6]

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source(s)
Powder -20°C 1 to 3 years [6][7][8]
-80°C 2 years [7][8]
Stock Solution -20°C 1 month [6][7]

| | -80°C | 1 to 6 months |[6][7] |

Q4: How can I detect if my this compound has degraded? A4: The most reliable method for detecting degradation is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1][9] This method can separate intact this compound from its degradation products, allowing for quantification of the remaining active peptide. A significant decrease in the main Felypressin peak area and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue 1: I'm observing a rapid loss of activity in my aqueous Felypressin solution.

Potential Cause Troubleshooting Action Expected Outcome
Inappropriate pH Measure the pH of your buffer. Felypressin is most stable in a neutral to slightly acidic pH range.[1][3][5] Adjust the buffer pH if it is highly acidic or alkaline.Optimization of buffer pH to improve Felypressin stability.
High Storage Temperature Ensure solutions are stored at recommended temperatures (e.g., 4°C for short-term use, ≤ -20°C for long-term). Avoid leaving solutions at room temperature for extended periods.[1]Reduced rate of thermal degradation, preserving peptide integrity.
Adsorption to Labware Felypressin may adsorb to the surface of standard plastic or glass tubes.Use low-protein-binding tubes and pipette tips for all preparations and dilutions.[1]

Issue 2: My experimental results are inconsistent between replicates.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Dissolution Visually inspect your stock solution for any particulate matter. Ensure the powder is fully dissolved by gentle vortexing or sonication before making dilutions.[1]A homogeneous stock solution, leading to consistent concentrations across all replicates.
Freeze-Thaw Cycles Prepare single-use aliquots of your stock solution immediately after preparation to avoid the variability introduced by repeated freezing and thawing.[1][6]Elimination of variability and potential degradation caused by freeze-thaw stress.
Stock Solution Contamination If you suspect microbial or chemical contamination, discard the current stock solution and prepare a fresh one from a new vial of this compound powder.[1]Consistent and reliable experimental results using a pure, uncontaminated stock.

Quantitative Stability Data

Disclaimer: The following data is illustrative, based on general principles of peptide degradation, and should be used as a guideline for designing specific stability studies.[1]

Table 2: Illustrative Effect of Temperature on Felypressin Degradation in Aqueous Solution (pH 7.0)

Temperature (°C) Incubation Time (days) Remaining Felypressin (%) Source(s)
4 30 >95 [1]
25 (Room Temp) 7 ~85 [1]

| 40 | 1 | ~70 |[1] |

Table 3: Illustrative Effect of pH on Felypressin Degradation at 25°C

pH Incubation Time (hours) Remaining Felypressin (%) Source(s)
3.0 24 ~80 [1]
5.0 24 ~90 [1]
7.0 24 >95 [1]

| 9.0 | 24 | ~85 |[1] |

Visualized Workflows and Pathways

Felypressin_Degradation_Pathways cluster_0 This compound (Stable) cluster_1 Degradation Products cluster_2 Stress Factors cluster_3 Outcome felypressin Intact Felypressin Acetate degradation Hydrolyzed Fragments Oxidized Species Other Impurities outcome Loss of Potency & Compromised Results degradation->outcome pH Extreme pH (Acid/Base Hydrolysis) pH->degradation temp High Temperature temp->degradation oxid Oxidizing Agents oxid->degradation light UV Light Exposure light->degradation

Caption: Key environmental factors leading to the degradation of this compound.

Stability_Assessment_Workflow prep 1. Sample Preparation (Powder or Solution) stress 2. Apply Stress Conditions (Temp, pH, Light, etc.) + Unstressed Control prep->stress hplc 3. HPLC Analysis (Stability-Indicating Method) stress->hplc data 4. Data Acquisition (Chromatograms) hplc->data analysis 5. Data Analysis (Peak Area Comparison) data->analysis report 6. Stability Assessment (% Remaining Active Peptide) analysis->report

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Inconsistent_Results start Inconsistent Results Observed q1 Is stock solution perfectly clear? start->q1 sol1 Action: Ensure complete dissolution (vortex/sonicate). Re-run experiment. q1->sol1 No q2 Are you using single-use aliquots? q1->q2 Yes res1 Problem Solved sol1->res1 sol2 Action: Prepare new stock and create single-use aliquots to avoid freeze-thaw cycles. q2->sol2 No q3 Is the powder vial old or potentially contaminated? q2->q3 Yes res2 Problem Solved sol2->res2 sol3 Action: Use a fresh vial of This compound powder to prepare new stock. q3->sol3 Yes res3 Problem Solved sol3->res3

References

How to dissolve Felypressin acetate for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to dissolve and handle Felypressin acetate (B1210297) for research use.

Frequently Asked Questions (FAQs)

Q1: What is Felypressin acetate?

This compound is a synthetic nonapeptide and a selective agonist for the vasopressin V1a receptor.[1][2][3] It functions as a non-catecholamine vasoconstrictor and is often used in dental procedures to reduce localized bleeding.[1][4]

Q2: What is the primary mechanism of action for Felypressin?

Felypressin binds to and activates the vasopressin V1a receptors, which are primarily located on vascular smooth muscle cells.[5][6] This activation initiates a signaling cascade that leads to vasoconstriction.[4][6]

Q3: In what solvents is this compound soluble?

This compound's solubility can vary, and it's crucial to consult the manufacturer's product-specific information. Generally, it is reported to be freely soluble in water.[1][7] Several sources also indicate solubility in DMSO[1][3]. However, there are conflicting reports, with one source suggesting it is not soluble in water but soluble in DMSO[8]. It is also noted to be practically insoluble in acetone (B3395972) and ethanol (B145695) (96%) but will dissolve in dilute solutions of alkali hydroxides[7].

Solubility Data Summary

For easy comparison, the following table summarizes the solubility of this compound in various solvents as reported in the literature.

SolventSolubilitySource(s)
WaterFreely soluble; ≥ 100 mg/mL (96.13 mM)[1][7]
Dimethyl sulfoxide (B87167) (DMSO)Soluble; ≥ 10.4 mg/mL (10.00 mM)[1][3]
AcetonePractically insoluble[7]
Ethanol (96%)Practically insoluble[7]
Dilute Alkali HydroxidesSoluble[7]

Note on conflicting data: While most sources indicate water solubility, researchers should be aware of potential batch-to-batch variability and conflicting information[8]. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Pre-treatment of the Vial: Before opening, centrifuge the vial containing the lyophilized this compound powder. This will ensure that all the powder is collected at the bottom of the vial.

  • Initial Dissolution: Aseptically add a small volume of sterile, high-purity water to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Gently swirl or vortex to dissolve the powder completely.

  • Use of a Co-Solvent (if necessary): If solubility in water is an issue, a small amount of a co-solvent like DMSO can be used for initial dissolution before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental setup.

  • Dilution to Working Concentration: Once the this compound is fully dissolved in the initial solvent, it can be further diluted to the final working concentration using the desired physiological buffer (e.g., PBS). Add the buffer slowly while mixing.

  • Sterilization: For sterile applications, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][9] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended[1].

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Cloudiness or visible precipitate upon dissolution - The concentration may be too high for the chosen solvent.- The peptide is aggregating.1. Sonication: Briefly sonicate the solution in an ice bath to aid in dissolving aggregates.2. Gentle Warming: Gently warm the solution (be cautious to avoid degradation).3. Dilution: The concentration of Felypressin may be too high for the buffer. Try diluting the solution.4. Adjust pH: Peptide solubility is often lowest at its isoelectric point. Adjusting the pH of the buffer away from the pI may improve solubility.
Solution becomes cloudy over time or after refrigeration - The peptide is precipitating out of the solution at lower temperatures.- The solution may be unstable.1. Re-dissolve: Gently warm and vortex the solution to redissolve the precipitate before use.2. Prepare Fresh: If precipitation is a recurring issue, it is best to prepare the solution fresh before each experiment.3. Aliquot and Store Properly: Ensure the stock solution is stored in appropriate single-use aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.
Inconsistent experimental results - Degradation of the peptide due to improper storage or handling.- Inaccurate concentration of the stock solution.1. Use Fresh Aliquots: Always use a fresh aliquot for each experiment to ensure consistent peptide activity.2. Verify Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method.3. Check for Degradation: Assess the purity and integrity of the peptide if degradation is suspected.

Visualizing the Felypressin Signaling Pathway

Felypressin acts as an agonist of the Vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a well-defined signaling cascade.

Felypressin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Felypressin Felypressin Felypressin->V1aR binds IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response Solubility_Workflow start Start: Lyophilized This compound vial_prep Centrifuge vial start->vial_prep add_water Add small volume of sterile water vial_prep->add_water assess_solubility Assess Solubility add_water->assess_solubility soluble Completely Dissolved assess_solubility->soluble Yes not_soluble Insoluble or Precipitate assess_solubility->not_soluble No dilute Dilute to working concentration soluble->dilute troubleshoot Troubleshoot not_soluble->troubleshoot sonicate Sonicate troubleshoot->sonicate warm Gentle Warming troubleshoot->warm add_cosolvent Add Co-solvent (e.g., DMSO) troubleshoot->add_cosolvent sonicate->assess_solubility warm->assess_solubility add_cosolvent->assess_solubility sterile_filter Sterile Filter (0.22 µm) dilute->sterile_filter aliquot Aliquot sterile_filter->aliquot store Store at -20°C or -80°C aliquot->store

References

Enhancing the solubility of Felypressin acetate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Felypressin acetate (B1210297) for experimental use. The following information is structured to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Felypressin acetate?

A1: The solubility of this compound can vary depending on the solvent and the purity of the compound. While some sources indicate high solubility in water (up to 100 mg/mL, potentially requiring sonication), others describe it as only slightly soluble in water, methanol, and DMSO.[] For initial attempts, sterile, purified water is a good starting point. If solubility issues arise, organic solvents like DMSO may be used, but their concentration should be minimized in final experimental solutions, especially for cell-based assays.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue, often due to a phenomenon known as "salting out" or a change in solvent polarity. To troubleshoot this:

  • Lower the Stock Concentration: Using a more dilute initial stock solution can sometimes prevent precipitation upon further dilution.

  • Slow Addition: Add the stock solution dropwise to the pre-warmed buffer while gently vortexing. This helps to avoid localized high concentrations of the compound.

  • Optimize Buffer pH: The solubility of peptides is pH-dependent. Felypressin is a basic peptide, so dissolving it in a slightly acidic solution (e.g., buffer with a pH below 7) might improve solubility.

  • Consider a Different Buffering System: If using phosphate (B84403) buffers, be aware that they can precipitate in the presence of high concentrations of organic solvents like acetonitrile (B52724) or methanol.

Q3: What is the stability of this compound in solution?

A3: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution can be affected by the solvent, storage temperature, and pH. A study on a similar peptide, desmopressin (B549326) acetate, demonstrated stability in 0.9% sodium chloride at 5°C and 25°C for up to 180 days.[2] However, specific stability data for this compound in various experimental buffers is limited.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in water. - Low aqueous solubility of the specific batch.- Aggregation of the peptide.- Try gentle warming (to no more than 40°C).- Use sonication in a water bath for short intervals.- If still insoluble, attempt to dissolve in a small amount of an organic solvent like DMSO first, then slowly dilute with your aqueous buffer.
Precipitation occurs immediately after adding the stock solution to the cell culture medium. - Solvent shift causing the compound to crash out of solution.- High final concentration of organic solvent (e.g., DMSO) is toxic to cells.- Decrease the concentration of the stock solution.- Add the stock solution to the pre-warmed media very slowly while stirring.- Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%).
The solution becomes cloudy over time at room temperature. - The compound has limited stability in the prepared solution at that temperature.- Prepare solutions fresh before use.- Store solutions on ice during the experiment if possible.- For long-term storage, aliquot and freeze at -20°C or -80°C.

Quantitative Solubility Data

The following table summarizes the available, though somewhat conflicting, solubility data for this compound. Researchers should perform small-scale solubility tests with their specific batch of the compound.

SolventReported SolubilityNotes
Water ≥ 100 mg/mLMay require sonication.[3]
Slightly Soluble[]
DMSO ≥ 10.4 mg/mLHygroscopic DMSO can impact solubility; use freshly opened solvent.[3]
Slightly Soluble[]
Methanol Slightly Soluble[]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weigh the Peptide: Carefully weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Initial Solvent Addition: Based on the desired stock concentration and the solubility information above, add the primary solvent.

    • For Aqueous Stock: Add sterile, deionized water to the desired concentration (e.g., 1 mg/mL).

    • For Organic Stock: If aqueous solubility is poor, add a minimal amount of DMSO to completely dissolve the peptide.

  • Facilitate Dissolution:

    • Vortex the tube gently.

    • If necessary, sonicate the solution in a water bath for 5-10 minute intervals until the peptide is fully dissolved. Avoid excessive heating.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into single-use, sterile tubes and store them at -20°C or -80°C.

Workflow for Troubleshooting this compound Precipitation in Experiments

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent Was an organic solvent used for the stock? check_concentration->check_solvent No success Solution Remains Clear lower_concentration->success slow_addition Add stock solution dropwise to pre-warmed buffer with stirring check_solvent->slow_addition Yes check_buffer_ph Is the buffer pH optimal? check_solvent->check_buffer_ph No slow_addition->success adjust_ph Test solubility in a slightly acidic buffer (pH < 7) check_buffer_ph->adjust_ph Unsure check_temp Was the solution stored at room temperature for an extended period? check_buffer_ph->check_temp Yes adjust_ph->success store_cold Prepare fresh or store on ice/frozen check_temp->store_cold Yes check_temp->success No store_cold->success G Felypressin This compound V1aR V1a Receptor (GPCR) Felypressin->V1aR Binds to Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

References

Validation & Comparative

In Vitro Showdown: Felypressin Acetate vs. Vasopressin at the V1a Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Felypressin (B344493) acetate (B1210297), a synthetic analogue of vasopressin, and the endogenous hormone arginine vasopressin (AVP) are both potent vasoconstrictors that exert their primary effects through the vasopressin V1a receptor.[1][2] Understanding the nuances of their in vitro pharmacological profiles is crucial for applications ranging from dental anesthesia, where felypressin is commonly used, to the development of novel therapeutics targeting the vasopressin system. This guide provides an objective comparison of their in vitro performance, supported by experimental data and detailed methodologies.

Quantitative Comparison of In Vitro Activity

To facilitate a clear comparison, the following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of arginine vasopressin and felypressin (using lysine (B10760008) vasopressin as a close structural and functional analogue) at the human V1a receptor.[1] The data is primarily derived from studies utilizing recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[1]

Table 1: V1a Receptor Binding Affinity [1]

CompoundReceptorAssay TypePotency MetricValue (nM)
Arginine Vasopressin (AVP)hV1aRadioligand BindingKi1.8
Lysine Vasopressin (LVP)*hV1aRadioligand BindingKi3.5

*Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against AVP.[1]

Table 2: V1a Receptor Functional Potency [1]

CompoundReceptorAssay TypePotency MetricValue (nM)
Arginine Vasopressin (AVP)hV1aCalcium MobilizationEC500.47
Lysine Vasopressin (LVP)*hV1aCalcium MobilizationEC500.93

*Lysine Vasopressin (LVP) is presented as a surrogate for Felypressin due to their high structural similarity and the availability of direct comparative data against AVP.[1]

The in vitro data indicates that while both peptides are potent agonists at the V1a receptor, arginine vasopressin exhibits a slightly higher binding affinity and functional potency compared to lysine vasopressin.[1]

Signaling Pathways and Experimental Workflows

Activation of the V1a receptor, a G protein-coupled receptor (GPCR), by both felypressin and vasopressin initiates a cascade of intracellular events primarily through the Gαq/11 pathway.[3][4] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger mediating cellular responses such as smooth muscle contraction.[3]

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq11 Gαq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Felypressin or Vasopressin Ligand->V1aR Binds to Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

V1a Receptor Signaling Pathway

The in vitro comparison of felypressin and vasopressin typically involves a series of experiments to determine their binding affinity and functional potency. The general workflow begins with the preparation of cells expressing the V1a receptor, followed by competitive binding assays and functional assays such as calcium mobilization.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., CHO or HEK293 cells stably expressing hV1aR) start->cell_prep binding_assay Radioligand Binding Assay cell_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) cell_prep->functional_assay data_analysis_binding Data Analysis (IC50 → Ki calculation) binding_assay->data_analysis_binding data_analysis_functional Data Analysis (EC50 & Emax determination) functional_assay->data_analysis_functional comparison Comparative Analysis of Potency and Efficacy data_analysis_binding->comparison data_analysis_functional->comparison end End comparison->end

Experimental Workflow for In Vitro Comparison

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[1]

1. Receptor Preparation:

  • Membranes are prepared from CHO cells stably expressing the human V1a receptor.[1]

2. Incubation:

  • A fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-AVP) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (felypressin or vasopressin).[1]

3. Separation:

  • The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[1]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[1]

5. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[1] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][3]

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the V1a receptor, leading to an increase in intracellular calcium concentration.[1]

1. Cell Preparation:

  • CHO or HEK293 cells stably expressing the human V1a receptor are seeded into 96- or 384-well black, clear-bottom plates and cultured to an appropriate density.[3]

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.[1] Probenecid may be included to prevent dye leakage.

3. Compound Addition:

  • Serial dilutions of the test compounds (felypressin or vasopressin) and a reference agonist are prepared.

4. Measurement:

  • The cell plate and compound plate are placed into a fluorescence plate reader. The instrument adds the compounds to the cells and immediately begins measuring the fluorescence intensity over time.

5. Data Analysis:

  • The peak fluorescence response for each concentration of the agonist is determined.[3] The response is then plotted against the agonist concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).[3]

Inositol Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, providing another measure of V1a receptor activation.

1. Cell Preparation:

  • Cells expressing the V1a receptor are seeded in a multi-well plate and cultured overnight.

2. Stimulation:

  • The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.[5]

  • Cells are then stimulated with varying concentrations of the agonist (felypressin or vasopressin) for a defined period at 37°C.[5]

3. Lysis and Detection:

  • A lysis buffer containing a fluorescently labeled IP1 analog (d2) and a terbium cryptate-labeled anti-IP1 antibody is added to the wells.[5]

4. Measurement:

  • The plate is incubated at room temperature to allow for the competitive binding of cellular IP1 and the labeled IP1 analog to the antibody.

  • The fluorescence is measured using a time-resolved fluorescence reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

5. Data Analysis:

  • A standard curve is used to convert the fluorescence signal to the concentration of IP1. The data is then plotted to determine the EC50 and Emax for each compound.

Conclusion

The in vitro evidence suggests that both felypressin and arginine vasopressin are potent agonists of the V1a receptor, with arginine vasopressin demonstrating slightly higher affinity and potency in the assays presented. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further direct comparative studies on felypressin acetate are warranted to build a more comprehensive understanding of its in vitro pharmacology relative to vasopressin.

References

A Comparative Analysis of Felypressin Acetate and Epinephrine: Vasoconstrictive Potency and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the vasoconstrictive properties of felypressin (B344493) acetate (B1210297) and epinephrine (B1671497), two agents commonly used to localize anesthetics and control bleeding. The following sections detail their mechanisms of action, present comparative experimental data from in vivo and ex vivo studies, and outline the methodologies used in these key experiments.

Mechanisms of Action: Signaling Pathways

Vasoconstriction is initiated through distinct cellular signaling pathways for felypressin and epinephrine. Felypressin, a synthetic analogue of vasopressin, acts on vasopressin receptors, while epinephrine targets adrenergic receptors.

Felypressin: Felypressin selectively binds to the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[1][2] This interaction activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentration and leading to the contraction of smooth muscle cells and subsequent vasoconstriction.[1]

Epinephrine: Epinephrine's vasoconstrictive effects are primarily mediated by its action on α1-adrenergic receptors, which are also GPCRs coupled to the Gq protein.[3][4] Similar to the felypressin pathway, activation of the α1 receptor stimulates PLC, leading to the generation of IP3 and DAG, release of intracellular calcium, and smooth muscle contraction.[5][6] Epinephrine also binds to β2-adrenergic receptors, which can induce vasodilation by increasing cyclic AMP (cAMP).[3][5] The net effect of epinephrine on a blood vessel—vasoconstriction or vasodilation—depends on the relative density of α1 and β2 receptors in that specific vascular bed and the concentration of epinephrine.[3][5] At high concentrations, the α1 receptor-mediated vasoconstriction typically dominates.[5]

Felypressin_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Felypressin Felypressin Felypressin->V1aR Binds PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: Felypressin V1a Receptor Signaling Pathway.

Epinephrine_Signaling_Pathway cluster_membrane Cell Membrane A1R α1-Adrenergic Receptor Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Epinephrine Epinephrine Epinephrine->A1R Binds PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: Epinephrine α1-Adrenergic Receptor Signaling Pathway.

Comparative Vasoconstrictive Potency: Experimental Data

The vasoconstrictive potency of felypressin and epinephrine has been compared in various experimental models. In vivo studies often measure systemic hemodynamic changes, such as mean arterial pressure (MAP) and heart rate (HR), while ex vivo studies using isolated arteries can determine concentration-dependent contractile responses.

Studies in rats suggest that felypressin and epinephrine can have equipotent pressor responses, though felypressin's effect is often of a longer duration.[7][8] However, other research indicates that epinephrine produces a higher pressor effect.[9][10] In the context of dental pulp microcirculation, adrenaline (epinephrine) was shown to be a more powerful constrictor of pre-capillary vessels, causing an almost complete inhibition of blood flow, whereas felypressin (as octapressin) had no significant inhibitory effect.[11]

The table below summarizes quantitative data from comparative in vivo studies.

AgentDose / ConcentrationAnimal ModelKey FindingsReference
Felypressin 0.28 µg/kg (IV)Awake Wistar Rats▲ MAP: ~150 mmHg; ▼ HR: ~300 bpm[9][10]
Epinephrine 0.07 µg/kg (IV)Awake Wistar Rats▲ MAP: ~224 mmHg; ▼ HR: ~280 bpm[9][10]
Felypressin 0.08, 0.32, 1.28 µg/kg (IV)Normotensive Wistar RatsDose-dependent ▲ in MAP. Longer duration of action (~1200 s) vs. Epinephrine.[7][8]
Epinephrine 0.125, 0.5, 2.0 µg/kg (IV)Normotensive Wistar RatsDose-dependent ▲ in MAP. Shorter duration of action (220-600 s) vs. Felypressin.[7][8]
Prilocaine 3% + Felypressin 0.03 IU/mL 3.6 mLOlder Adult Humans▲ Systolic and Diastolic Blood Pressure.[12]
Lidocaine 2% + Epinephrine 1:80,000 3.6 mLOlder Adult Humans▼ Diastolic Blood Pressure; ▲ Heart Rate.[12]
Prilocaine 30 mg/mL + Octapressin (Felypressin) 0.54 µg/mL 0.5 mL (supraperiosteal)Cats (Dental Pulp)No significant effect on pulp blood flow or sensory nerve activity.[11]
Lidocaine 20 mg/mL + Adrenaline 12.5 µg/mL 0.5 mL (supraperiosteal)Cats (Dental Pulp)Almost complete inhibition of pulp blood flow and total inhibition of sensory nerve activity.[11]

Table 1: Summary of in vivo experimental data comparing the hemodynamic and vasoconstrictive effects of felypressin and epinephrine. (▲ Increase; ▼ Decrease; MAP: Mean Arterial Pressure; HR: Heart Rate).

Experimental Protocols

The data presented above are derived from established experimental methodologies designed to assess vascular function. Below are detailed protocols for key experimental approaches.

Ex Vivo Isolated Artery Vasoconstriction Assay (Wire Myography)

This ex vivo method directly measures the contractile force of an isolated blood vessel in response to pharmacological agents.

Objective: To determine the concentration-response relationship and potency (EC50) of vasoconstrictors on isolated arteries.

Methodology:

  • Tissue Preparation: Small resistance arteries (e.g., mesenteric or subcutaneous) are dissected from a euthanized animal (e.g., rat) or obtained from human biopsies.[13][14] The arteries are cleaned of surrounding adipose and connective tissue in cold, oxygenated physiological salt solution (e.g., Krebs solution).

  • Mounting: A 2-mm segment of the artery is mounted onto two small stainless steel wires in the chamber of a wire myograph.[15] One wire is attached to a force transducer, and the other to a micrometer, allowing for precise control of vessel tension.[16]

  • Equilibration & Standardization: The myograph chamber is filled with Krebs solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation. The vessel is allowed to equilibrate. A standardization procedure is then performed to determine the optimal resting tension for inducing a maximal contractile response.[17]

  • Viability Check: The vessel's viability and contractile capacity are confirmed by challenging it with a high concentration of potassium chloride (KCl), followed by washout.[15] Endothelial integrity can be checked using an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction.[14]

  • Concentration-Response Curve: Cumulative concentrations of the vasoconstrictor (felypressin or epinephrine) are added to the bath.[17] The increase in isometric force (tension) is recorded after each addition until a maximal response is achieved.

  • Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the agent.

Wire_Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Artery Dissection & Cleaning A2 Mounting in Wire Myograph A1->A2 B1 Equilibration & Standardization A2->B1 B2 Viability Check (e.g., KCl Challenge) B1->B2 B3 Cumulative Addition of Vasoconstrictor B2->B3 B4 Record Isometric Force B3->B4 at each concentration C1 Plot Concentration- Response Curve B4->C1 C2 Calculate EC50 & Emax C1->C2

Caption: General workflow for an ex vivo wire myography experiment.

In Vivo Hemodynamic Assessment in Animal Models

This approach assesses the systemic cardiovascular effects of a substance in a living organism.

Objective: To measure changes in systemic blood pressure and heart rate following administration of a vasoconstrictor.

Methodology:

  • Animal Preparation: A rat (e.g., Wistar) is anesthetized. Catheters are surgically inserted into a major artery (e.g., carotid artery) for direct blood pressure measurement and a major vein (e.g., jugular vein) for intravenous drug administration.[7][8]

  • Baseline Measurement: The arterial catheter is connected to a pressure transducer, and the animal is allowed to stabilize. Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded for a set period.[8]

  • Drug Administration: A bolus injection or continuous infusion of felypressin, epinephrine, or a saline control is administered via the venous catheter.[7][9]

  • Data Recording: MAP and HR are continuously recorded throughout the experiment to capture the peak response and the duration of the effect.[7][8]

  • Data Analysis: The maximal change in MAP and HR from baseline is calculated for each dose and agent. The duration of the pressor response is measured as the time taken for the MAP to return to baseline levels.[8]

In Vivo Microcirculation Blood Flow Assessment

These techniques are used to observe and quantify blood flow in the microvasculature directly.

Objective: To assess the effect of locally applied vasoconstrictors on blood flow in small vessels like arterioles and capillaries.

Methodology (based on Intravital Microscopy):

  • Animal Preparation: An animal is anesthetized, and a specific tissue of interest (e.g., sublingual tissue, cremaster muscle) is exteriorized for observation under a microscope.[18]

  • Visualization: The microcirculation is visualized using a handheld video microscope or a similar intravital microscopy setup. Blood flow can be enhanced by injecting a fluorescent dye (e.g., FITC-dextran) intravenously.[18][19]

  • Baseline Recording: Baseline images or videos of the microvessels are captured to determine vessel diameter, red blood cell velocity, and microvascular density and flow indices.[18]

  • Drug Application: The vasoconstrictor is applied locally to the tissue (topically or by microinjection) or administered systemically.

  • Post-Application Recording: The same microvascular parameters are recorded at set time points following drug application.

  • Data Analysis: Changes in vessel diameter, blood flow velocity, and other perfusion indices are quantified using image analysis software to determine the extent of vasoconstriction.[19]

References

Felypressin Acetate: A Comparative Analysis of its Cross-Reactivity with Vasopressin and Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Felypressin acetate's binding affinity and functional potency at various vasopressin and oxytocin (B344502) receptor subtypes. Felypressin, a synthetic analogue of vasopressin, is primarily utilized as a vasoconstrictor in dental anesthesia.[1] Its efficacy is attributed to its selective action on the vasopressin V1a receptor (V1aR).[2][3][4] Understanding its cross-reactivity with other structurally related G-protein coupled receptors, namely the vasopressin V1b (V1bR), vasopressin V2 (V2R), and oxytocin (OTR) receptors, is crucial for a comprehensive pharmacological characterization and for anticipating potential off-target effects.

Quantitative Comparison of Receptor Activity

Direct comparative in vitro data for Felypressin's binding affinity (Ki) and functional potency (EC50) across all vasopressin and oxytocin receptor subtypes is not extensively available in the public domain. However, functional bioassays in rats have demonstrated a pronounced selectivity for V1a-mediated vasopressor activity over oxytocin receptor-mediated oxytocic activity.[1]

To provide a quantitative perspective, data for Lysine Vasopressin (LVP), a closely related analogue and the active metabolite of Terlipressin (B549273), is presented here as a surrogate for Felypressin. These values offer an insight into the likely selectivity profile of Felypressin.

LigandReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
Lysine Vasopressin (LVP) V1aR Data not availableData not available
V2R Data not availableData not available
Felypressin V1aR High Affinity (Specific values not cited)Vasopressor Activity (Rat): 57 IU/mg[1]
OTR Low Affinity (Reported to be ~1,000 times lower than oxytocin)[1]Oxytocic Activity (Rat): 1 IU/mg[1]

Note: The binding affinity of LVP is reported to be approximately sixfold higher for V1 receptors than for V2 receptors.[5] While specific Ki and EC50 values for LVP at each receptor subtype were not found in the searched literature, this highlights its V1 preference.

Signaling Pathways and Experimental Workflow

Activation of the V1a and oxytocin receptors by their respective agonists initiates a cascade of intracellular events through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, a key second messenger in cellular responses like smooth muscle contraction.[1]

Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR Binds to Gq11 Gαq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response Leads to

Felypressin-V1a Receptor Signaling Pathway

To assess the cross-reactivity of Felypressin, a series of in vitro experiments are typically conducted. The general workflow involves preparing cells that express the target receptors, followed by competitive binding assays to determine binding affinity and functional assays to measure potency and efficacy.

cluster_prep Cell Preparation cluster_binding Binding Assay cluster_functional Functional Assay Cell_Culture Culture cells expressing V1a, V1b, V2, or OTR Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Functional_Assay Calcium Mobilization Assay Cell_Culture->Functional_Assay Binding_Assay Competitive Radioligand Binding Assay Membrane_Prep->Binding_Assay Ki_Value Determine Ki value Binding_Assay->Ki_Value EC50_Value Determine EC50 value Functional_Assay->EC50_Value

Experimental Workflow for Cross-Reactivity Assessment

Experimental Protocols

Radioligand Binding Assay (for Determination of Ki)

This assay quantifies the affinity of a test compound (Felypressin) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

a. Cell Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells, or another suitable cell line, stably expressing the human receptor of interest (V1aR, V1bR, V2R, or OTR).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

b. Assay Procedure:

  • In a 96-well plate, add the cell membrane preparation.

  • Add a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for vasopressin receptors or [³H]-Oxytocin for the oxytocin receptor).

  • Add varying concentrations of unlabeled Felypressin.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of Felypressin.

  • Determine the IC50 value (the concentration of Felypressin that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Assay (for Determination of EC50)

This functional assay measures the ability of an agonist to stimulate a Gq-coupled receptor (V1aR, V1bR, OTR), leading to an increase in intracellular calcium concentration. This provides a measure of its potency (EC50) and efficacy.

a. Cell Preparation:

  • Seed cells expressing the receptor of interest into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[2]

  • Incubate the plate to allow for dye uptake.

b. Assay Procedure:

  • Place the cell plate into a fluorescence plate reader.

  • Add varying concentrations of Felypressin to the wells.

  • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

c. Data Analysis:

  • Determine the peak fluorescence response for each concentration of Felypressin.

  • Plot the response against the Felypressin concentration and fit the data to a sigmoidal dose-response curve.

  • From the curve, determine the EC50 (the concentration of Felypressin that produces 50% of the maximal response).[6]

Conclusion

The available evidence strongly indicates that Felypressin is a potent and selective agonist for the vasopressin V1a receptor, with significantly lower activity at the oxytocin receptor.[1][6] This selectivity is fundamental to its clinical application as a vasoconstrictor with minimal oxytocic side effects.[6] For a more definitive and comprehensive cross-reactivity profile, further studies providing direct comparative binding affinities (Ki) and functional potencies (EC50) of Felypressin across all vasopressin and oxytocin receptor subtypes are warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

A Comparative Analysis of Felypressin and Other V1a Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Felypressin and other vasopressin V1a receptor agonists, supported by experimental data. The information is presented to facilitate informed decisions in research and clinical applications.

Felypressin, a synthetic analogue of vasopressin, is a potent agonist of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) primarily located on vascular smooth muscle cells.[1] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction.[2] This mechanism of action makes Felypressin a valuable compound in various medical applications, most notably as a vasoconstrictor in local anesthetic solutions to prolong the duration of anesthesia.[1][3] This guide provides a comparative analysis of Felypressin with other notable V1a agonists, namely Terlipressin and Selepressin, focusing on their in vitro potency, in vivo efficacy, and underlying signaling pathways.

Quantitative Comparison of In Vitro Potency

Direct head-to-head in vitro comparative studies of Felypressin, Terlipressin, and Selepressin are limited in publicly available literature. The following tables summarize available data, including data for Arginine Vasopressin (AVP), the endogenous ligand, and Lysine Vasopressin (LVP), a close structural and functional analogue of Felypressin. It is important to note that this data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro V1a Receptor Binding Affinity and Functional Potency

CompoundReceptorAssay TypePotency MetricValue (nM)Source
Arginine Vasopressin (AVP)hV1aRadioligand BindingKi1.8[1]
Lysine Vasopressin (LVP)hV1aRadioligand BindingKi3.5[1]
Arginine Vasopressin (AVP)hV1aCalcium MobilizationEC500.47[1]
Lysine Vasopressin (LVP)hV1aCalcium MobilizationEC500.93[1]
SelepressinhV1aNot SpecifiedEC501100[4]

Data for LVP is presented as a surrogate for Felypressin due to their high structural similarity.[1]

Table 2: In Vivo Vasopressor Activity

LigandReceptorParameter (Species)ValueReference
FelypressinVasopressin V1a-RVasopressor Activity (Rat)57 IU/mg[3]
FelypressinOxytocin-ROxytocic Activity (Rat)1 IU/mg[3]

Signaling Pathways of V1a Agonists

Felypressin, Terlipressin (via its active metabolite, lysine-vasopressin), and Selepressin all exert their primary physiological effects by activating the V1a receptor. This receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), ultimately leads to the contraction of smooth muscle cells and vasoconstriction.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Stimulates Agonist V1a Agonist (Felypressin, etc.) Agonist->V1aR Binds

V1a Receptor Signaling Pathway

Comparative In Vivo Efficacy

While in vitro data provides valuable insights into receptor affinity and potency, in vivo studies are crucial for understanding the overall physiological effects of these agonists.

Felypressin: In animal models, Felypressin has been shown to produce a robust pressor response.[5] Its primary clinical use is as a vasoconstrictor in dental anesthesia, where it effectively reduces bleeding and prolongs the anesthetic effect.[3]

Terlipressin: Terlipressin, a pro-drug of lysine-vasopressin, has a longer duration of action compared to Felypressin. This is due to its gradual conversion to the active metabolite.[5] In a rat model of hemorrhagic shock, Terlipressin was effective in improving hemodynamic stability and reducing mortality.[5]

Selepressin: Selepressin is a selective V1a receptor agonist that has shown promise in the treatment of septic shock.[6] In an ovine model of septic shock, early administration of Selepressin was superior to both arginine vasopressin and norepinephrine (B1679862) in improving systemic and pulmonary circulation, preserving organ function, and prolonging survival.[6][7]

Experimental Protocols

Radioligand Competition Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the V1a receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.[1]

  • Incubation: A fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-AVP) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (e.g., Felypressin, Terlipressin, or Selepressin).[1]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare V1aR Membranes B Incubate with [³H]-AVP and Competitor A->B C Separate Bound/ Free Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of an agonist to stimulate the V1a receptor, leading to an increase in intracellular calcium concentration.

Methodology:

  • Cell Culture: CHO cells stably expressing the human V1a receptor are cultured in multi-well plates.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence upon binding to calcium.[1]

  • Agonist Stimulation: The cells are stimulated with varying concentrations of the V1a agonist (e.g., Felypressin, Terlipressin, or Selepressin).[1]

  • Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.[1]

  • Data Analysis: A dose-response curve is generated by plotting the fluorescence response against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.[1][8]

Calcium_Assay_Workflow A Culture V1aR- expressing cells B Load cells with calcium-sensitive dye A->B C Stimulate with V1a agonist B->C D Measure fluorescence change C->D E Calculate EC50 D->E

Calcium Mobilization Assay Workflow
Ovine Model of Septic Shock

This in vivo model is used to evaluate the efficacy of V1a agonists in a clinically relevant setting of septic shock.

Methodology:

  • Animal Preparation: Adult sheep are surgically instrumented for monitoring of hemodynamic parameters.

  • Induction of Sepsis: Septic shock is induced by methods such as cecal ligation and puncture or infusion of live bacteria (e.g., E. coli).[6]

  • Treatment Groups: Animals are randomized to receive a continuous intravenous infusion of the test compound (e.g., Selepressin), a comparator (e.g., Arginine Vasopressin or Norepinephrine), or a placebo.[6]

  • Monitoring: Hemodynamic parameters (e.g., mean arterial pressure, cardiac output), organ function markers (e.g., creatinine (B1669602) clearance), and inflammatory markers (e.g., interleukin-6) are monitored throughout the experiment.[6]

  • Data Analysis: The effects of the different treatments on the monitored parameters and survival are compared.[6]

Conclusion

Felypressin, Terlipressin, and Selepressin are all potent V1a receptor agonists with distinct profiles that make them suitable for different clinical applications. Felypressin's primary role is as a vasoconstrictor in local anesthesia. Terlipressin, with its longer duration of action, is utilized in conditions requiring sustained vasoconstriction, such as variceal bleeding. Selepressin, a highly selective V1a agonist, has demonstrated significant potential in the management of septic shock by not only restoring hemodynamic stability but also by potentially mitigating organ dysfunction. The choice of a specific V1a agonist for research or therapeutic development should be guided by a thorough understanding of their comparative pharmacology and the specific requirements of the intended application. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic advantages of these compounds.

References

Felypressin Acetate: A Comparative Guide for Bioassay Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of felypressin (B344493) acetate's performance as a reference standard in bioassays against other common vasopressin analogues. The information is supported by experimental data to facilitate informed decisions in research and drug development.

Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor commonly used in dental anesthesia.[1][2] Its primary mechanism of action is through the selective agonism of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[1] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction. This selectivity and well-defined mechanism of action make felypressin acetate (B1210297) a suitable reference standard for in vitro bioassays designed to assess the potency and activity of novel vasoconstrictor agents.

Comparative Performance Data

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of Arginine Vasopressin (AVP), the endogenous ligand, and Lysine Vasopressin (LVP), a close structural and functional analogue of felypressin. This data is derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.[1] Data for LVP is presented as a surrogate for felypressin due to the high structural similarity and the availability of direct comparative data against AVP.[1]

CompoundReceptorAssay TypePotency MetricValue (nM)
Arginine Vasopressin (AVP)hV1aRadioligand Binding (Ki)Ki1.8
Lysine Vasopressin (LVP)hV1aRadioligand Binding (Ki)Ki3.5
Arginine Vasopressin (AVP)hV1aCalcium Mobilization (EC50)EC500.47
Lysine Vasopressin (LVP)hV1aCalcium Mobilization (EC50)EC500.93

Additionally, functional bioassays in rats have demonstrated felypressin's high selectivity for the vasopressin V1a receptor, with a significantly higher vasopressor activity (V1a-mediated) compared to its oxytocic activity (oxytocin receptor-mediated).[2]

LigandReceptorParameter (Species)Value
FelypressinVasopressin V1a-RVasopressor Activity (Rat)57 IU/mg
FelypressinOxytocin-ROxytocic Activity (Rat)1 IU/mg

This data indicates that while both AVP and LVP (as a surrogate for felypressin) are potent agonists at the V1a receptor, AVP exhibits a slightly higher binding affinity and functional potency in vitro.[1] The pronounced selectivity of felypressin for the V1a receptor is a key advantage when used as a reference standard in bioassays targeting this receptor.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the V1a receptor signaling pathway and a typical experimental workflow for a bioassay using felypressin as a reference standard.

G Felypressin Felypressin Acetate V1aR V1a Receptor Felypressin->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Felypressin V1a Receptor Signaling Pathway

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO cells expressing hV1a receptor Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Stimulation Stimulate cells with varying concentrations of Felypressin (Reference) & Test Compound Dye_Loading->Stimulation Signal_Detection Measure fluorescence change (intracellular Ca²⁺) Stimulation->Signal_Detection Dose_Response Generate dose-response curves Signal_Detection->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc Comparison Compare potency of Test Compound to Felypressin EC50_Calc->Comparison

Bioassay Workflow Using Felypressin

Experimental Protocols

Radioligand Binding Assay (Ki Determination)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the V1a receptor.[1]

  • Receptor Preparation: Membranes are prepared from CHO cells stably expressing the human V1a receptor.[1]

  • Incubation: A fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-AVP) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (felypressin or test compound).[1]

  • Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[1]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Intracellular Calcium Mobilization Assay (EC50 Determination)

This functional assay measures the ability of an agonist to stimulate the V1a receptor, leading to an increase in intracellular calcium concentration.[1]

  • Cell Culture: CHO cells expressing the human V1a receptor are cultured to an appropriate density in multi-well plates.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.[1]

  • Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (felypressin as a reference standard or the test compound).[1]

  • Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.[1]

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.[1]

References

A Researcher's Guide to Negative Control Experiments for Felypressin Acetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Felypressin acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily used in dental anesthesia to localize the anesthetic agent. Its mechanism of action is mediated through the selective agonism of the Vasopressin V1a receptor (AVPR1A), a G-protein coupled receptor (GPCR). Robust and well-controlled experiments are crucial to accurately delineate the specific effects of Felypressin acetate from off-target or non-specific interactions. This guide provides a comprehensive comparison of negative control strategies for in vitro and in vivo studies of this compound, complete with experimental protocols and data presentation formats.

Comparison of Negative Control Strategies

To ensure the observed effects are specifically due to this compound's interaction with the V1a receptor, a multi-faceted approach to negative controls is recommended. The choice of the most appropriate negative control will depend on the specific experimental question and system.

Control Strategy Principle Advantages Disadvantages Primary Application
Vehicle Control The solvent used to dissolve this compound is administered alone.Simple and essential for all experiments to control for solvent effects.Does not control for non-receptor mediated effects of the peptide itself.All in vitro and in vivo experiments.
Pharmacological Antagonist A specific antagonist of the V1a receptor is used to block the receptor before or during this compound administration.Directly demonstrates that the observed effect is mediated by the V1a receptor.Potential for off-target effects of the antagonist itself. Requires careful dose-response validation.Functional assays (e.g., calcium mobilization, vasoconstriction).
Genetic Knockout/Knockdown Experiments are performed in cells or animals where the gene for the V1a receptor (AVPR1A) has been deleted or its expression reduced.Provides the most definitive evidence for the involvement of the V1a receptor.Technically challenging, time-consuming, and may induce compensatory mechanisms.Cell-based assays and in vivo studies.
Scrambled Peptide Control A peptide with the same amino acid composition as this compound but in a randomized sequence is used.[1]Controls for non-specific effects related to the physicochemical properties of the peptide.May not be completely inert and requires careful design and validation.All experiments involving the peptide to ensure sequence specificity.
Untreated/Naive Control Cells or animals that receive no treatment.Establishes a baseline for the measured parameter.Does not control for vehicle or procedural effects.All experiments.

Experimental Protocols

Pharmacological Negative Control: V1a Receptor Antagonist

Objective: To confirm that the biological activity of this compound is mediated through the V1a receptor.

Recommended Antagonists:

  • OPC-21268: A non-peptide, competitive V1a receptor antagonist.[2][3][4][5]

  • SRX246: A potent and selective V1a receptor antagonist.[6]

  • SSR149415: While primarily a V1b antagonist, it also shows activity at V1a receptors and can be used with careful characterization.[7][8]

Protocol for Calcium Mobilization Assay:

  • Cell Culture: Plate HEK293 cells stably expressing the human V1a receptor in a 96-well black-walled, clear-bottom plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with a V1a receptor antagonist (e.g., OPC-21268 at a final concentration of 1 µM) for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Stimulation: Add this compound at a concentration known to elicit a submaximal response (e.g., EC80) to both antagonist-treated and vehicle-treated wells.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

Expected Outcome: The this compound-induced calcium mobilization should be significantly attenuated or completely blocked in the cells pre-treated with the V1a receptor antagonist compared to the vehicle-treated cells.

Genetic Negative Control: AVPR1A Knockout Cell Line

Objective: To verify that the cellular response to this compound is dependent on the presence of the V1a receptor.

Protocol for Generating AVPR1A Knockout HEK293 Cells using CRISPR/Cas9:

  • Guide RNA (gRNA) Design: Design two gRNAs targeting the exons of the human AVPR1A gene using a publicly available tool (e.g., CHOPCHOP).

  • Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect HEK293 cells with the Cas9-gRNA plasmids using a suitable transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or serial dilution to isolate individual cell clones.

  • Screening and Validation: Screen the resulting clones for AVPR1A knockout by genomic DNA sequencing and Western blot analysis to confirm the absence of the V1a receptor protein.

  • Functional Assay: Perform a calcium mobilization assay with the validated AVPR1A knockout cell line and the parental HEK293 cell line.

Expected Outcome: The AVPR1A knockout cells should show no significant calcium mobilization in response to this compound stimulation, while the parental cells should exhibit a robust response.

Peptide-Specific Negative Control: Scrambled this compound

Objective: To ensure that the observed effects are due to the specific amino acid sequence of this compound and not its general physicochemical properties.

Designing a Scrambled Peptide:

The amino acid sequence of Felypressin is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2. A scrambled version should contain the same amino acids but in a random order, for example: Phe-Gln-Cys-Lys-Asn-Gly-Phe-Pro-Cys-NH2. It is crucial to ensure the scrambled peptide does not contain any known signaling motifs.[1]

Protocol for Vasoconstriction Assay (Ex Vivo):

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Treatment: Add increasing concentrations of this compound or the scrambled this compound to the organ bath in a cumulative manner. A vehicle control should also be included.

  • Measurement: Record the isometric contraction of the aortic rings.

Expected Outcome: this compound should induce a dose-dependent contraction of the aortic rings, while the scrambled peptide should not elicit any significant vasoconstriction at the same concentrations.

Data Presentation

Quantitative data from these negative control experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Effect of V1a Antagonist on this compound-Induced Calcium Mobilization

TreatmentThis compound (100 nM)Peak Fluorescence Intensity (Arbitrary Units)% Inhibition
Vehicle+50,000 ± 2,5000%
OPC-21268 (1 µM)+5,500 ± 80089%
Vehicle-1,000 ± 200N/A
OPC-21268 (1 µM)-1,100 ± 250N/A

Table 2: this compound-Induced Vasoconstriction in the Presence of a Scrambled Peptide

TreatmentConcentration (nM)% Maximal Contraction
This compound115 ± 3
1045 ± 5
10085 ± 7
100098 ± 2
Scrambled Felypressin12 ± 1
103 ± 2
1004 ± 2
10005 ± 3

Mandatory Visualizations

This compound Signaling Pathway

Felypressin_Signaling Felypressin This compound V1aR V1a Receptor (AVPR1A) Felypressin->V1aR binds to Gq Gq Protein V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Contraction Smooth Muscle Contraction Ca->Contraction leads to PKC->Contraction leads to Antagonist_Workflow cluster_0 Control Group cluster_1 Antagonist Group Control_Cells V1aR Expressing Cells Control_Vehicle Add Vehicle Control_Cells->Control_Vehicle Control_Felypressin Add this compound Control_Vehicle->Control_Felypressin Control_Measure Measure Response Control_Felypressin->Control_Measure Compare Compare Responses Control_Measure->Compare Antagonist_Cells V1aR Expressing Cells Antagonist_Add Add V1a Antagonist Antagonist_Cells->Antagonist_Add Antagonist_Felypressin Add this compound Antagonist_Add->Antagonist_Felypressin Antagonist_Measure Measure Response Antagonist_Felypressin->Antagonist_Measure Antagonist_Measure->Compare Negative_Controls_Logic cluster_0 Is the effect due to the specific peptide sequence? cluster_1 Is the effect mediated by the V1a receptor? cluster_2 Is the effect due to the experimental procedure/vehicle? Observed_Effect Observed Biological Effect Scrambled_Control Scrambled Peptide Control Observed_Effect->Scrambled_Control Antagonist_Control V1a Receptor Antagonist Observed_Effect->Antagonist_Control Knockout_Control V1a Receptor Knockout Observed_Effect->Knockout_Control Vehicle_Control Vehicle Control Observed_Effect->Vehicle_Control Untreated_Control Untreated Control Observed_Effect->Untreated_Control

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Felypressin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of felypressin (B344493) acetate (B1210297), a potent synthetic vasopressin analogue, is a critical aspect of laboratory safety and environmental stewardship.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate potential health hazards and ensure compliance with regulatory standards.[1] This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of felypressin acetate.

Core Disposal Principles

The fundamental principle governing the disposal of this compound is strict adherence to all applicable local, state, and national regulations.[1] It is imperative to engage authorized waste disposal facilities or licensed chemical disposal companies for its final disposition.[1] A critical environmental safeguard is to prevent this compound from entering drainage systems.[1][4]

Quantitative Disposal Data

While specific quantitative limits for this compound disposal, such as permissible concentrations for drain disposal, are not publicly available and are determined by local regulatory bodies, the following information provides key data points for waste management.

ParameterGuideline/ValueReference
Regulatory Compliance Disposal must be in accordance with local, state, or national legislation.[1][5][6]
Disposal Method Utilize authorized waste disposal facilities or a licensed chemical disposal company.[1][3][5][6]
Environmental Precaution Do not empty into drains.[1][3][5]
Spill Cleanup Sweep up solid material, place in a suitable container, and flush the spill area with plenty of water.[1]
European Waste Catalogue (EWC) Code 07 05 99 ("wastes not otherwise specified")[1][5][6]

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound is crucial to minimize risks. The following workflow outlines the necessary steps from handling to final waste disposal.

Personal Protective Equipment (PPE)

Before handling this compound in any form, it is mandatory to wear appropriate PPE to prevent exposure.

FormTaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Lyophilized Powder Weighing, aliquoting, and reconstitutionTightly fitting safety gogglesTwo pairs of powder-free nitrile glovesDisposable gown with long sleeves and tight-fitting cuffsN95 or higher-rated respirator
Reconstituted Liquid Pipetting, dilutions, and experimental useTightly fitting safety goggles or a face shieldPowder-free nitrile glovesLab coatNot generally required if handled in a certified chemical fume hood

This data is a summary of recommended PPE for handling Felypressin.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and regulatory compliance at each stage.

Felypressin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_segregation Waste Segregation cluster_collection Waste Collection cluster_final_disposal Final Disposal PPE Don Appropriate PPE Handling Handle in Chemical Fume Hood PPE->Handling Sharps Contaminated Sharps Handling->Sharps Liquid Unused/Waste Solutions Handling->Liquid Solid Contaminated Consumables Handling->Solid Sharps_Container Designated Sharps Container Sharps->Sharps_Container Liquid_Container Labeled, Sealed Container Liquid->Liquid_Container Solid_Container Sealed Biohazard Bag Solid->Solid_Container Hazardous_Waste Treat as Hazardous Chemical Waste Sharps_Container->Hazardous_Waste Liquid_Container->Hazardous_Waste Solid_Container->Hazardous_Waste Disposal_Vendor Certified Hazardous Waste Vendor Hazardous_Waste->Disposal_Vendor

Caption: Logical workflow for the proper disposal of Felypressin.

Detailed Disposal Procedures
  • Decontamination : All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated. A recommended procedure is to use a 10% bleach solution followed by a rinse with 70% ethanol.[2]

  • Waste Segregation and Collection :

    • Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated and properly labeled sharps container.[2]

    • Liquid Waste : All unused or waste solutions containing this compound should be collected in a clearly labeled, sealed container. Do not dispose of this waste down the drain.[2]

    • Solid Waste : Contaminated consumables such as gloves, pipette tips, and vials should be collected in a dedicated, sealed biohazard bag.[2]

  • Final Disposal : All waste streams containing this compound, including sharps, liquid, and solid waste, must be treated as hazardous chemical waste.[2] Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management vendor, following all local, state, and federal regulations for hazardous waste disposal.[2]

Experimental Protocols for Disposal

General Guidance for Pharmaceutical Waste

While the Safety Data Sheet (SDS) for this compound provides the most specific guidance, general principles for pharmaceutical waste disposal from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are also relevant.[7][8]

  • Avoid Flushing : Do not flush medicines down the sink or toilet unless they are on a specific "flush list" provided by regulatory agencies, as this can contaminate water supplies.[7] The SDS for felypressin explicitly states not to empty it into drains.[1][3][5]

  • Take-Back Programs : The preferred disposal method for unused pharmaceuticals is through drug take-back programs.[7]

  • Household Trash Disposal (if no other option is available) : If take-back programs are not an option, most medicines can be disposed of in the household trash by mixing them with an unpalatable substance like dirt, cat litter, or used coffee grounds.[7] This mixture should then be placed in a sealed bag or container to prevent leakage.[7]

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.